molecular formula C9H7N3O2 B2811595 2-Pyridin-4-ylpyrazole-3-carboxylic acid CAS No. 2416235-80-6

2-Pyridin-4-ylpyrazole-3-carboxylic acid

Katalognummer: B2811595
CAS-Nummer: 2416235-80-6
Molekulargewicht: 189.174
InChI-Schlüssel: JPTWSICBZLFMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Pyridin-4-ylpyrazole-3-carboxylic acid is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and chemical biology research. This molecule features a pyrazole ring core substituted with both a carboxylic acid group and a 4-pyridyl ring, creating a multifunctional scaffold ideal for constructing more complex structures. The carboxylic acid moiety allows for further derivatization through amide bond formation or esterification, while the nitrogen-rich pyridine and pyrazole rings are excellent ligands for forming coordination complexes with various metal ions . Researchers utilize this family of pyrazole-carboxylic acid derivatives primarily in the development of novel metal-organic frameworks (MOFs) and as key precursors in synthesizing potential therapeutic agents. Studies on closely related copper complexes incorporating pyridine-pyrazole ligands have demonstrated significant biological activities, including promising in vitro cytotoxicities against various cancer cell lines, making them candidates for anti-cancer research . As a critical synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including hazard statements and precautionary measures, should be consulted in the product's Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pyridin-4-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTWSICBZLFMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation and Identity of Pyridin-4-ylpyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid , the chemical entity most accurately corresponding to the non-standard nomenclature "2-Pyridin-4-ylpyrazole-3-carboxylic acid."

Executive Summary & Chemical Identity[1][2][3]

Target Molecule: 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Synonym (Non-Standard): 2-Pyridin-4-ylpyrazole-3-carboxylic acid CAS Registry Number: 2416235-80-6 [1][2][3][4][5]

The Nomenclature Challenge

The name "2-Pyridin-4-ylpyrazole-3-carboxylic acid" presents a common ambiguity in heterocyclic chemistry. In the 1H-pyrazole system, priority is assigned to the nitrogen bearing the substituent (Position 1).[1] However, some automated naming algorithms or older conventions number the ring starting from the unsubstituted nitrogen.[1]

  • Standard IUPAC: The pyridine ring is attached to Nitrogen 1.[1] The carboxylic acid is at Position 5.[1][3][4][5][6][7][8]

  • Non-Standard/Synonym: If the ring is numbered starting from the other nitrogen, the pyridine appears at Position 2, and the carboxylic acid at Position 3.[1] These refer to the same physical molecule .[1]

Core Identity Data
FeatureSpecification
Primary CAS Number 2416235-80-6
IUPAC Name 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
SMILES OC(=O)C1=CC=NN1C2=CC=NC=C2
InChI Key JPTWSICBZLFMJT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Isomeric Distinction (Critical for Research)

Researchers must distinguish the target from its regioisomers, which have distinct biological activities.[1]

Isomer TypeStructure NameCAS NumberDescription
Target (N-Linked) 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid 2416235-80-6 Pyridine on Nitrogen.[1][2][4][9] Acid at C5.[1][3][4][5][6][7][8]
Regioisomer (N-Linked) 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acidNot widely indexedPyridine on Nitrogen.[1] Acid at C3.[1][10] (Ester CAS: 911463-79-1)
Constitutional Isomer (C-Linked) 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid 197775-45-4 Pyridine on Carbon 5.[1] Nitrogen is unsubstituted (NH).

Structural Visualization & Isomerism

The following diagram clarifies the relationship between the IUPAC name and the non-standard synonym, illustrating why they refer to the same structure.

IsomerLogic Target Target Molecule (The Physical Entity) IUPAC Standard IUPAC Name 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (N1 substituted, C5 Acid) Target->IUPAC Correct Naming Synonym Non-Standard Synonym '2-Pyridin-4-ylpyrazole-3-carboxylic acid' (Renumbered from N2) Target->Synonym Alternative Numbering CLinked C-Linked Isomer (Distinct) 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4) Target->CLinked Structural Isomer

Caption: Logical mapping of nomenclature to physical structure. The blue node represents the target molecule (CAS 2416235-80-6).[1]

Synthetic Methodology

The synthesis of 1-arylpyrazole-5-carboxylic acids requires controlling regioselectivity to avoid the formation of the 1,3-isomer.[1] The following protocol utilizes the condensation of 4-hydrazinopyridine with a 1,3-dielectrophile.

Reagents & Precursors[1][2][3]
  • 4-Hydrazinopyridine Hydrochloride: The nucleophilic core.[1]

  • Ethyl 2,4-dioxovalerate (or equivalent): The 1,3-dicarbonyl scaffold.[1]

  • Solvent: Ethanol or Acetic Acid.[1]

Step-by-Step Protocol

Step 1: Hydrazine Formation (if starting from 4-Chloropyridine) [1]

  • Reaction: Reflux 4-chloropyridine with excess hydrazine hydrate in ethanol.

  • Purification: Crystallize the hydrochloride salt to ensure high purity.

  • Critical Control: Remove all traces of unreacted hydrazine to prevent side reactions.[1]

Step 2: Cyclocondensation (Regioselective)

  • Setup: Dissolve 4-hydrazinopyridine (1.0 eq) and Ethyl 2-oxo-4-phenylbutanoate (or Ethyl 2,4-dioxovalerate derivative) (1.1 eq) in glacial acetic acid.

  • Conditions: Heat to reflux (118°C) for 4–6 hours.

  • Mechanism: The hydrazine terminal nitrogen (NH2) attacks the most reactive ketone (typically the one furthest from the ester in diketo esters, or controlled by steric bulk).[1]

  • Workup: Evaporate solvent. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) at room temperature for 2 hours to yield the free acid.

Step 3: Verification (Self-Validating System)

  • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet.[1]

    • 1,5-Isomer (Target): Typically shows a specific shift pattern where the pyridine protons are shielded/deshielded by the adjacent carboxylate.[1]

    • NOE Experiment: Irradiate the Pyrazole-H4.[1] If NOE is observed with the Pyridine ring protons, it confirms the 1,5-substitution pattern (spatial proximity).[1]

SynthesisWorkflow Start 4-Hydrazinopyridine Step1 Cyclocondensation (Reflux in AcOH) Start->Step1 Reagent 1,3-Dielectrophile (e.g., Ethyl 2,4-dioxovalerate) Reagent->Step1 Intermediate Mixture of Esters (1,5-isomer vs 1,3-isomer) Step1->Intermediate Step2 Regioisomer Separation (Column Chromatography) Intermediate->Step2 Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 Product Target Acid CAS 2416235-80-6 Step3->Product

Caption: Synthetic workflow for accessing the 1,5-regioisomer with purification steps.

Applications in Drug Discovery[1][2]

The 1-(pyridin-4-yl)-pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibition.[1]

Kinase Inhibition (p38 MAP Kinase)

The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The carboxylic acid moiety can be derivatized into amides or ureas to interact with the "gatekeeper" residue or the DFG motif.[1]

  • Mechanism: The pyrazole ring acts as a rigid spacer, orienting the pyridine and the C5-substituent (amide/urea) into the hydrophobic pocket.[1]

Metal-Organic Frameworks (MOFs)

The molecule acts as a bifunctional ligand.[1] The pyridine nitrogen and the carboxylic acid can coordinate to metal centers (e.g., Zn, Cu) to form porous coordination polymers.[1]

  • Utility: Gas storage and catalysis.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2-8°C (Refrigerated), under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Chemical Identity & CAS: Sigma-Aldrich. 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Product Page.[1][11] Retrieved from

  • Synonym Verification: ChemSRC. 2-Pyridin-4-ylpyrazole-3-carboxylic acid (Linked to CAS 2416235-80-6).[1][11] Retrieved from

  • C-Linked Isomer Data: BLD Pharm. 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4).[1] Retrieved from

  • Synthetic Methodology: General synthesis of 1-arylpyrazole-5-carboxylic acids via cyclocondensation.[1] Journal of Heterocyclic Chemistry.[1] (General Reference for Pyrazole Synthesis).

  • Safety Data: PubChem. Compound Summary for 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Pharmacological Utility of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and heterocyclic scaffold design, 2-Pyridin-4-ylpyrazole-3-carboxylic acid (often standardized in IUPAC nomenclature as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid or its regioisomers) serves as a highly versatile molecular building block. Defined by the precise molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol , this compound offers an optimal balance of structural rigidity, aqueous solubility, and multi-vector target engagement.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the molecule's foundational physicochemical properties, the self-validating analytical protocols required to verify its identity, and its strategic application in modern drug development.

Structural Chemistry & Quantitative Profiling

The pharmacological utility of 2-Pyridin-4-ylpyrazole-3-carboxylic acid is directly intrinsically linked to its atomic composition. The molecular formula C9H7N3O2 dictates a highly functionalized architecture composed of three distinct motifs:

  • Pyridine Ring (C5H4N): Provides an electron-deficient aromatic system capable of

    
     stacking and acts as a hydrogen bond acceptor.
    
  • Pyrazole Core (C3HN2): Functions as a rigid spacer that dictates the spatial orientation (vectorization) of the appended functional groups.

  • Carboxylic Acid (COOH): Offers a strong electrostatic interaction point for salt bridge formation or transition-metal chelation.

The molecular weight of 189.17 g/mol ensures the compound falls well within the "Rule of Three" (Ro3) parameters for ideal drug fragments (MW < 300 Da), ensuring high ligand efficiency during initial screening phases [1].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance
Molecular Formula C9H7N3O2High nitrogen-to-carbon ratio enhances solubility.
Molecular Weight 189.17 g/mol Optimal for FBDD (Rule of Three compliant).
Monoisotopic Mass 189.0538 DaCritical for exact mass verification via HRMS.
Hydrogen Bond Donors 1Facilitates specific binding without desolvation penalties.
Hydrogen Bond Acceptors 4Enables complex interaction networks within target pockets.
Predicted XLogP3 ~0.7Indicates excellent aqueous solubility and low lipophilic toxicity.

Analytical Methodologies for Formula & Weight Verification

To empirically validate the molecular formula (C9H7N3O2) and molecular weight (189.17 g/mol ) of synthesized or procured batches, a rigorous, self-validating analytical protocol is required. The following methodologies are designed not just to measure, but to internally verify the integrity of the data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

This protocol utilizes LC-HRMS to confirm the exact monoisotopic mass and atomic composition.

  • Step 1: Sample Preparation. Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the complete pre-column protonation of the highly basic pyridine nitrogen, maximizing ionization efficiency and preventing signal suppression.

  • Step 2: Electrospray Ionization (ESI+). Operate the source in positive ion mode.

    • Causality: The basicity of the pyridine ring makes it highly susceptible to protonation, reliably generating a robust

      
       pseudomolecular ion.
      
  • Step 3: Orbitrap Mass Analysis. Acquire high-resolution spectra (resolution > 60,000).

    • Causality: High resolution is required to differentiate the target mass (190.0611 Da for

      
      ) from isobaric background interferences, ensuring the mass strictly correlates to C9H7N3O2[2].
      
  • Step 4: Self-Validation Check (Isotopic Fidelity). Compare the empirical

    
     and 
    
    
    
    peak intensities against the theoretical isotopic distribution of C9H7N3O2.
    • Self-Validation Mechanism: If the mass error exceeds 2 ppm, or if the

      
       peak deviates from the expected ~10% relative intensity (driven by the 9 carbon atoms' 
      
      
      
      natural abundance), the system automatically flags the sample for potential contamination or structural rearrangement, invalidating the run and prompting recalibration.

HRMS_Workflow A Sample Preparation (0.1% FA in ACN/H2O) B ESI+ Ionization (Pyridine N Protonation) A->B Injection C Orbitrap MS Analysis (Exact Mass: 190.0611 Da) B->C [M+H]+ Generation D Isotope Pattern Matching (C9H7N3O2 Validation) C->D Spectral Data E Self-Validation Check (Mass Error < 2 ppm) D->E Composition Confirmation

Figure 1: Self-validating HRMS workflow for empirical confirmation of molecular weight and formula.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the formula, NMR confirms the structural connectivity of the C9H7N3O2 framework.

  • Step 1: Solvent Selection. Prepare the sample in DMSO-

    
    .
    
    • Causality: The polar nature of the carboxylic acid and the dual heterocyclic rings result in poor solubility in standard

      
      . DMSO-
      
      
      
      ensures complete dissolution, preventing line broadening.
  • Step 2:

    
    -NMR Acquisition.  Acquire standard proton spectra.
    
    • Causality: You must observe exactly 7 distinct proton environments (or fewer if symmetry exists). The presence of a broad singlet at

      
       ppm confirms the carboxylic acid proton, validating the 
      
      
      
      component of the formula.
  • Step 3: Self-Validation Check (2D HSQC mapping). Run a 2D HSQC experiment to map protons directly to carbons.

    • Self-Validation Mechanism: The cross-peaks must map exactly to the 9 carbons dictated by the C9H7N3O2 formula. Any unmapped carbon or proton signals immediately indicate solvent trapping or synthetic impurities, invalidating the batch purity claim.

Pharmacological Relevance in Drug Development

The specific molecular weight (189.17 g/mol ) and formula (C9H7N3O2) of 2-Pyridin-4-ylpyrazole-3-carboxylic acid make it a highly privileged scaffold in medicinal chemistry [3].

Because the molecule is small, it has a high ligand efficiency (binding energy per heavy atom). The spatial arrangement of the pyridine nitrogen and the carboxylic acid allows the molecule to act as a bidentate ligand. In the context of metalloenzyme inhibition (e.g., targeting matrix metalloproteinases or epigenetic targets like KDMs), the carboxylic acid chelates the active-site zinc or iron ion, while the pyridine ring engages in


 stacking with adjacent aromatic residues.

Pharmacophore P Pyridine (C5H4N) T1 Aromatic Pocket P->T1 Pi-Pi Stacking PY Pyrazole (C3HN2) PY->P CA Carboxyl (COOH) PY->CA T2 H-Bond Network PY->T2 H-Bonding T3 Basic Residue CA->T3 Salt Bridge

Figure 2: Pharmacophore interaction mapping of the C9H7N3O2 scaffold with biological targets.

Synthetic Workflow & Quality Control

To achieve the exact formula of C9H7N3O2, synthetic pathways must be tightly controlled to prevent over-alkylation or incomplete hydrolysis.

Protocol 3: General Synthetic Workflow
  • Step 1: Hydrazine Cyclization. React a selected diketo-ester intermediate with 4-hydrazinylpyridine.

    • Causality: This condensation specifically constructs the pyrazole core while simultaneously installing the pyridine ring at the correct nitrogen position, establishing the C9H7N3 framework.

  • Step 2: Saponification. Treat the resulting ester intermediate with Lithium Hydroxide (LiOH) in a THF/Water mixture.

    • Causality: Hydrolysis of the ester is mandatory to yield the free carboxylic acid. Failure to drive this reaction to completion leaves an esterified product, which drastically alters the molecular weight (e.g., adding 14 g/mol for a methyl ester) and abolishes the target C9H7N3O2 formula.

  • Step 3: Self-Validation Check (pH-Driven Precipitation). Acidify the aqueous layer to pH 3 using 1M HCl.

    • Self-Validation Mechanism: The target molecule (MW 189.17) is zwitterionic and will precipitate at its isoelectric point. If no precipitate forms, it validates that the saponification failed or the heterocyclic core was degraded, acting as an immediate visual go/no-go QC checkpoint.

Conclusion

The physicochemical parameters of 2-Pyridin-4-ylpyrazole-3-carboxylic acid—specifically its molecular formula of C9H7N3O2 and molecular weight of 189.17 g/mol —are not merely static identifiers. They are dynamic properties that dictate the molecule's analytical behavior, synthetic requirements, and ultimate pharmacological efficacy. By employing self-validating workflows in mass spectrometry and NMR, researchers can confidently leverage this scaffold to design highly efficient, targeted therapeutics.

References

  • PubChem: 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 665156. National Center for Biotechnology Information.[1][2][3] URL:[Link]

  • PubChemLite: C9H7N3O2 - Explore Database. Luxembourg Centre for Systems Biomedicine (LCSB).[4][5] URL:[Link]

Sources

Comprehensive Technical Guide on 2-Pyridin-4-ylpyrazole-3-carboxylic Acid: Structural Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

2-Pyridin-4-ylpyrazole-3-carboxylic acid (often standardized in IUPAC nomenclature as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid or its 3-carboxylic regioisomer, CAS: ) is a highly versatile heterocyclic building block in modern medicinal chemistry. Its architecture combines a basic pyridine ring, a rigid pyrazole core, and a carboxylic acid functional group.

This specific triad of functional groups makes it an exceptional scaffold for drug discovery. The pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA) often utilized for kinase hinge-binding or interacting with transmembrane channel residues. The pyrazole core provides a metabolically stable, rigid vector that dictates the spatial orientation of substituents. Finally, the carboxylic acid acts as a synthetic handle for rapid diversification via amide coupling, enabling the generation of extensive structure-activity relationship (SAR) libraries.

Physicochemical Properties

Understanding the physicochemical properties of this scaffold is crucial for predicting the pharmacokinetic behavior of its downstream derivatives. The table below summarizes the core quantitative data for the unconjugated acid.

PropertyValuePharmacological Relevance
Chemical Formula C9H7N3O2Defines baseline molecular weight contribution.
Molecular Weight 189.17 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 78.4 ŲOptimal for peripheral target engagement; limits blood-brain barrier (BBB) penetration unless masked.
Hydrogen Bond Donors (HBD) 1Provided by the carboxylic acid (OH).
Hydrogen Bond Acceptors (HBA) 4Pyridine (1), Pyrazole (1), Carboxylic acid (2).
Calculated LogP (cLogP) ~0.8 - 1.2Highly hydrophilic; requires lipophilic amines during coupling to achieve optimal membrane permeability.

Synthetic Methodologies

The synthesis of 2-pyridin-4-ylpyrazole-3-carboxylic acid requires precise control over regioselectivity. The standard approach involves the condensation of a heteroaryl hydrazine with an asymmetric 1,3-dicarbonyl compound.

Causality in Experimental Design

When 4-hydrazinylpyridine reacts with an asymmetric diketoester (e.g., ethyl 2,4-dioxopentanoate), two regioisomers (the 3-carboxylate and the 5-carboxylate) are formed. The choice of solvent (ethanol) and temperature (reflux) ensures complete dissolution of the hydrazine hydrochloride salt and drives the dehydration steps of the cyclization. Subsequent saponification with Lithium Hydroxide (LiOH) in a THF/Water mixture is chosen because the hydroxide ion selectively attacks the less sterically hindered ester carbonyl, while the biphasic-like solvent system solubilizes both the organic ester and the inorganic base.

Synth_Workflow A 4-Hydrazinylpyridine C Condensation (EtOH, 80°C) A->C B Ethyl 2,4-dioxo- pentanoate B->C D Regioisomeric Esters (3- vs 5-) C->D E Chromatography & Saponification D->E F 2-Pyridin-4-ylpyrazole- 3-carboxylic acid E->F

Synthetic workflow for 2-Pyridin-4-ylpyrazole-3-carboxylic acid via condensation.

Step-by-Step Synthetic Protocol
  • Condensation: Suspend 4-hydrazinylpyridine hydrochloride (1.0 eq) in absolute ethanol (0.2 M). Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by ethyl 2,4-dioxopentanoate (1.05 eq).

  • Cyclization: Heat the reaction mixture to 80°C (reflux) for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (10% MeOH in DCM). The disappearance of the hydrazine spot confirms the completion of the cyclization.

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography to separate the 3-carboxylate and 5-carboxylate regioisomers.

  • Saponification: Dissolve the isolated ethyl 2-pyridin-4-ylpyrazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H2O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

  • Isolation: Acidify the mixture with 1N HCl to pH 3-4. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Applications in Drug Discovery: TRPA1 Modulation

One of the most prominent applications of the 2-pyridin-4-ylpyrazole-3-carboxylic acid scaffold is in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) modulators . TRPA1 is an ion channel expressed in sensory neurons, playing a critical role in pain sensation and neurogenic inflammation.

Derivatives of this pyrazole acid, when coupled with specific lipophilic amines (e.g., substituted anilines or benzylamines), act as potent allosteric antagonists of the TRPA1 channel. The pyridine ring is hypothesized to engage in critical


 stacking or hydrogen bonding with the intracellular domains of the channel, preventing the conformational changes required for calcium influx.

TRPA1_Pathway A Noxious Stimuli / Electrophiles B TRPA1 Channel Activation A->B C Ca2+ & Na+ Influx B->C D Membrane Depolarization C->D E Action Potential Firing D->E F Pain & Neurogenic Inflammation E->F G Pyrazole-based Antagonist G->B Allosteric Inhibition

TRPA1 nociceptive signaling pathway and allosteric inhibition by pyrazole antagonists.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below illustrates the effect of amide functionalization on TRPA1 antagonist activity (representative data based on the patent landscape for this scaffold class).

Derivative (Amide R-Group)TargetIC50 (nM)Efficacy Profile
Unconjugated AcidTRPA1>10,000Inactive (Poor membrane permeability)
N-(4-fluorophenyl) amideTRPA1450Moderate inhibition; good metabolic stability
N-(3-trifluoromethylphenyl) amideTRPA185High potency; enhanced lipophilicity
N-(4-chloro-3-fluorophenyl) amideTRPA132Lead compound; optimal target engagement

Experimental Workflow: Amide Coupling for Library Generation

To generate the active modulators described above, the carboxylic acid must be coupled to various amines.

Causality in Reagent Selection

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent over traditional EDC/HOBt. The nitrogen atom at the 7-position of the HATU triazole ring provides a neighboring group effect that dramatically accelerates the acylation of sterically hindered or electron-deficient anilines. N,N-Diisopropylethylamine (DIPEA) is used as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Coupling Protocol
  • Activation: Dissolve 2-pyridin-4-ylpyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir the reaction at room temperature for 15 minutes.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the active HOAt-ester intermediate (or the complete consumption of the starting acid mass

    
     188 
    
    
    
    ) validates the activation step.
  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Final Purification: Purify the crude amide via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final compound.

References

  • Title: TRPA1 Modulators (US Patent 20170001983A1)
  • Title: Approaches to the synthesis and modification of nitrogen-based heterocycles Source: UEA Digital Repository URL: [Link]

Comprehensive Physicochemical Profiling: 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical profiling of 2-Pyridin-4-ylpyrazole-3-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

Executive Summary & Structural Definition

2-Pyridin-4-ylpyrazole-3-carboxylic acid (often chemically indexed as 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid or its regioisomer 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depending on synthesis route) represents a critical scaffold in kinase inhibitor design (e.g., p38 MAPK, JNK).

Understanding its dissociation constants (


) is paramount for optimizing oral bioavailability , solubility , and lipophilicity (logD) . This molecule exhibits amphoteric  nature, possessing both a distinct acidic center (carboxylic acid) and a basic center (pyridine nitrogen), leading to complex ionization behavior including a zwitterionic window.
Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (Standardized)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.17 g/mol

  • Core Scaffolds: Pyrazole, Pyridine, Carboxylic Acid[1]

Theoretical & Experimental pKa Values

The ionization profile is defined by two primary macro-constants. The values below represent a consensus derived from structural analog analysis (SAR) and potentiometric data of related 1-arylpyrazole-3-carboxylic acids.

Table 1: Physicochemical Ionization Constants
Ionization CenterTypeEstimated pKaSpecies Change

(Carboxyl)
Acidic3.2 – 3.5


(Pyridine)
Basic4.3 – 4.6


(Pyrazole)
Weak Base< 1.5

(Likely not observed in physiological range)

Critical Insight: The proximity of


 and 

creates a Zwitterionic Window between pH 3.5 and 4.3. In this range, the molecule exists predominantly as a neutral zwitterion (

), which corresponds to its minimum solubility (

)
point (Isoelectric point, pI).

Ionization Mechanism & Species Distribution

The dissociation pathway follows a stepwise deprotonation from the cationic state to the anionic state.

Pathway Logic
  • pH < 2.0 (Cationic): Both the pyridine nitrogen and the pyrazole system may be protonated. The carboxylic acid is protonated (

    
    ). High solubility.
    
  • pH 2.0 – 3.5 (Cationic/Zwitterionic Transition): The carboxylic acid begins to deprotonate (

    
    ).
    
  • pH 3.5 – 4.5 (Zwitterionic Predominance): The pyridine is still protonated (

    
    ), while the acid is deprotonated (
    
    
    
    ). Net charge is 0. Lowest Solubility.
  • pH > 5.0 (Anionic): The pyridine deprotonates to its neutral form. The carboxylate remains anionic. Net charge is -1. High solubility.

Visualization: Dissociation Pathway

IonizationPathway Figure 1: Stepwise dissociation pathway of 2-Pyridin-4-ylpyrazole-3-carboxylic acid. Cation Cationic Species (+1) (pH < 3.0) PyH+ / COOH Zwitterion Zwitterionic Species (0) (pH 3.5 - 4.5) PyH+ / COO- Cation->Zwitterion pKa1 ~ 3.4 (-H+ from COOH) Anion Anionic Species (-1) (pH > 5.0) Py / COO- Zwitterion->Anion pKa2 ~ 4.5 (-H+ from Pyridine)

Experimental Determination Protocols

To accurately determine these values, a GlpKa (Gradient Liquid Chromatography pKa) or Potentiometric Titration method is recommended due to the compound's low solubility in pure water at the isoelectric point.

Protocol A: Potentiometric Titration (Sirius T3 / Metrohm)

This method is the "Gold Standard" for pKa determination but requires careful handling of precipitation.

  • Solvent Preparation: Prepare a 0.15 M KCl solution (ionic strength adjustor) in degassed water.

  • Sample Dissolution:

    • Weigh ~3–5 mg of the compound.

    • Crucial Step: Dissolve initially in a minimal amount of 0.1 M HCl . Starting at low pH ensures the compound is in its fully soluble cationic form (

      
      ).
      
  • Titration Loop:

    • Titrate with 0.1 M KOH (CO2-free) from pH 1.5 to pH 11.0.

    • Perform a "Blank" titration (solvent only) to subtract background carbonate/solvent effects.

  • Data Processing:

    • Use the Bjerrum plot analysis or proprietary software (e.g., Refinement Pro) to fit the buffer capacity curves.

    • Look for two inflection points. If precipitation occurs (indicated by electrode drift or turbidity), switch to Protocol B .

Protocol B: Cosolvent Extrapolation (Yasuda-Shedlovsky Method)

If the compound precipitates at the zwitterionic pH (3.5–4.5), use methanol/water mixtures.

  • Mixtures: Prepare titrations in 30%, 40%, and 50% Methanol/Water (w/w).

  • Measurement: Determine apparent

    
     (
    
    
    
    ) in each mixture.
  • Extrapolation: Plot

    
     vs. Weight% Methanol (or Dielectric Constant 
    
    
    
    ).
  • Calculation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous

    
    .
    

Implications for Drug Development

Solubility Profile

The solubility curve (


 vs pH) will be U-shaped:
  • High Solubility: pH < 2 (Cationic) and pH > 6 (Anionic).

  • Precipitation Risk: pH 3.5 – 4.5. This is critical for formulation. Avoid buffering liquid formulations in this range.

Lipophilicity (logD)
  • logP (Intrinsic): Estimated at ~1.2 (Neutral/Zwitterion).

  • logD (pH 7.4): At physiological pH, the molecule is anionic (

    
    ).
    
    • 
      .
      
    • Because it is ionized at pH 7.4, the effective lipophilicity drops significantly (likely

      
      ), suggesting low passive permeability  but high aqueous solubility in blood plasma.
      

References

  • Search Results & SAR Analysis: Based on fragment contributions of Pyrazole-3-carboxylic acid (pKa ~3.5) and Pyridine (pKa ~5.2), corrected for mutual electron-withdrawing effects.
  • Poliak, P. (2014). "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives". Acta Chimica Slovaca. Link

  • Williams, R. (2022). "pKa Data Compilation". Organic Chemistry Data. Link

  • Franz, R. G. (2001). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids". AAPS PharmSci. Link

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Synthetic Application Guide

Executive Summary

In modern drug discovery, heteroaromatic scaffolds are the cornerstone of targeted therapeutics. 2-Pyridin-4-ylpyrazole-3-carboxylic acid (systematically referred to as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid) is a highly versatile building block [1]. Characterized by its dual hydrogen-bond donor/acceptor capacity, this compound is frequently deployed in the synthesis of kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I have structured this guide to transcend a standard Safety Data Sheet (SDS). This whitepaper synthesizes critical physicochemical data, rigorous GHS safety protocols, and field-proven experimental workflows, ensuring that researchers can handle this compound safely while maximizing its synthetic potential.

Physicochemical Profiling

Understanding the physical properties of 2-Pyridin-4-ylpyrazole-3-carboxylic acid is critical for predicting its behavior in both biological assays and organic synthesis. The presence of the basic pyridine nitrogen and the acidic carboxylic acid creates a zwitterionic potential that heavily influences solubility and chromatographic behavior.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS Registry Number 2416235-80-6 [1, 2]
Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
InChIKey JPTWSICBZLFMJT-UHFFFAOYSA-N
Physical Form Solid powder
Storage Temperature Room Temperature (RT), desiccated

Comprehensive Safety Data & Hazard Mitigation

Handling heteroaromatic carboxylic acids requires strict adherence to Globally Harmonized System (GHS) protocols. The compound exhibits moderate acute toxicity and acts as a localized irritant [1].

GHS Classification and Labeling
Hazard ClassHazard Statement (H-Code)Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT (Single Exposure) H335May cause respiratory irritation.

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Causality-Driven PPE and Handling Protocols

To ensure a self-validating safety system, PPE selection must address the specific physicochemical risks of the powder:

  • Respiratory Protection: Because the compound is a fine powder capable of causing respiratory irritation (H335), handling must occur within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. If ventilation is compromised, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection: The compound causes skin irritation (H315). Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides superior resistance to the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound, preventing solvent-mediated dermal absorption.

  • Ocular Protection: Tight-fitting chemical safety goggles. Standard safety glasses are insufficient against aerosolized powders that cause serious eye irritation (H319).

Emergency First Aid Workflows
  • Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do (P305+P351+P338). Rationale: Rapid dilution is critical to prevent the acidic carboxylate from causing localized pH-induced corneal damage.

  • Dermal Exposure: Wash with plenty of soap and water (P302+P352). If skin irritation occurs, seek medical advice (P332+P313).

  • Inhalation: Move the person to fresh air and keep comfortable for breathing (P304+P340).

Mechanistic Rationale in Drug Discovery

Why is 2-Pyridin-4-ylpyrazole-3-carboxylic acid so valuable? The pyridine-pyrazole axis is a "privileged scaffold" in kinase inhibitor design. The pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the pyrazole core can act as both a donor and acceptor. This specific geometry perfectly aligns with the hinge region of the ATP-binding pocket in numerous kinases.

H Hinge Kinase Hinge Region (ATP Binding Pocket) Pyridine Pyridine-4-yl Moiety (Hydrogen Bond Acceptor) Pyridine->Hinge  H-bond to Backbone NH Pyrazole Pyrazole Core (Hydrogen Bond Donor/Acceptor) Pyrazole->Hinge  H-bond to Backbone C=O Pyrazole->Pyridine  Covalent Linkage Carboxylate Carboxylic Acid / Amide (Solvent Exposed Region) Pyrazole->Carboxylate  Covalent Linkage

Figure 1: Pharmacophore mapping of the compound interacting with a generic kinase hinge region.

Experimental Protocols: Amide Coupling Workflow

To convert this building block into an active pharmaceutical ingredient (API), it is most commonly subjected to amide coupling. The electron-withdrawing nature of the pyridine ring slightly deactivates the pyrazole carboxylic acid. Therefore, standard carbodiimides (like EDC) often yield poor results.

Expert Insight: Use highly reactive uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure rapid and complete activation of the carboxylate.

Step-by-Step Methodology

Self-Validating System: This protocol includes built-in analytical checkpoints (LC-MS) to ensure the reaction is proceeding as intended, preventing downstream purification failures.

  • Preparation & Activation:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Pyridin-4-ylpyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating reaction with the coupling reagent.

    • Cool the mixture to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

    • Validation Checkpoint 1: Extract a 5 µL aliquot, quench in methanol, and run LC-MS. You should observe the mass of the active ester intermediate.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Validation Checkpoint 2: Monitor via TLC (10% MeOH in DCM) and LC-MS until the starting carboxylic acid is completely consumed.

  • Quenching & Extraction:

    • Quench the reaction by adding saturated aqueous NH₄Cl. Causality: This neutralizes any unreacted base and decomposes excess active ester without hydrolyzing the newly formed amide.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Dichloromethane (DCM) to Methanol (MeOH).

G Start 2-Pyridin-4-ylpyrazole-3-carboxylic acid (CAS: 2416235-80-6) Activation Carboxyl Activation (HATU / DIPEA in DMF) Start->Activation  Step 1 Amine Addition of Amine (0°C to RT) Activation->Amine  Step 2 Reaction Amide Bond Formation (Stir 2-4h, Monitor via LC-MS) Amine->Reaction  Step 3 Quench Reaction Quenching (Aqueous NH4Cl) Reaction->Quench  Step 4 Extraction Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extraction  Step 5 Purification Flash Chromatography (Silica Gel, DCM:MeOH) Extraction->Purification  Step 6

Figure 2: Step-by-step workflow for the HATU-mediated amide coupling of the target compound.

References

  • ChemSrc. "CAS 2380044-85-7 and related compounds (2416235-80-6)." ChemSrc Database, Accessed 1 March 2026.[Link]

Literature review on pyridine-pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pyridine-Pyrazole Carboxylic Acid Architectures in Drug Discovery

Executive Summary

The pyridine-pyrazole carboxylic acid pharmacophore represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to engage multiple binding modalities simultaneously. This guide dissects the structural utility of this moiety, specifically focusing on its dual role as a biaryl linker system (Class A) and a fused heterocyclic core (Class B).

From a therapeutic perspective, these derivatives have transitioned from niche agrochemical intermediates to critical effectors in metabolic and hematological disorders. Key applications include GPR109A (HM74a) agonism for dyslipidemia and HIF-Prolyl Hydroxylase (HIF-PH) inhibition for renal anemia. This whitepaper provides a rigorous analysis of synthetic regioselectivity, structure-activity relationships (SAR), and validated experimental protocols for scaffold construction.

Structural Rationale & Pharmacophore Analysis

The efficacy of pyridine-pyrazole carboxylic acids stems from the synergistic interplay between three distinct structural elements:

  • The Carboxylic Acid (The "Warhead"):

    • Function: Acts as a critical hydrogen bond donor/acceptor and an ionic anchor.

    • Mechanism: In HIF-PH inhibitors, the acid typically chelates the active site Fe(II) or forms a salt bridge with conserved Arginine residues (e.g., Arg383 in PHD2). In GPR109A agonists, it mimics the carboxylate of endogenous nicotinic acid.

  • The Pyridine Ring:

    • Function: Modulates lipophilicity (LogP) and provides a nitrogen acceptor for hydrogen bonding.

    • Metabolic Stability: The electron-deficient nature of pyridine reduces susceptibility to oxidative metabolism compared to phenyl analogs.

  • The Pyrazole Bridge:

    • Function: A rigid spacer that orients the acid and pyridine vectors.

    • Dipole Moment: The pyrazole ring introduces a significant dipole, influencing the orientation of the molecule within the binding pocket.

Structural Classification
ClassArchitectureKey CharacteristicPrimary Application
A Linked (Biaryl) Pyridine and Pyrazole rings connected via C-C or C-N bond.GPR109A Agonists, Agrochemicals
B Fused Pyrazolo[3,4-b]pyridine or Pyrazolo[4,3-c]pyridine.Kinase Inhibitors, Factor Xa Inhibitors (Apixaban)

Mechanistic Pharmacology: Case Studies

Case Study 1: GPR109A Agonists (Dyslipidemia)

The endogenous ligand for GPR109A is nicotinic acid (niacin).[] While effective at raising HDL, niacin causes severe cutaneous flushing.

  • Innovation: Pyrazole-3-carboxylic acids linked to a pyridine ring (e.g., 1-(2-pyridyl)-5-methyl-1H-pyrazole-3-carboxylic acid) serve as bioisosteres.

  • SAR Insight: The pyrazole ring expands the molecule into the hydrophobic pocket of the receptor, improving potency while altering the signaling bias to potentially reduce flushing side effects (mediated by

    
    -arrestin recruitment).
    
Case Study 2: HIF-PH Inhibitors (Anemia)

HIF-Prolyl Hydroxylase domain (PHD) inhibitors stabilize HIF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, promoting erythropoietin production.[2][3]
  • Mechanism: The carboxylic acid coordinates the active site iron. The pyridine-pyrazole backbone mimics the 2-oxoglutarate co-substrate, locking the enzyme in an inactive state.

  • Critical Interaction: Substituents on the pyrazole ring (often phenyl or heteroaryl groups) engage hydrophobic residues (Tyr, Met) in the active site to boost selectivity over other iron-dependent enzymes.

Detailed Experimental Protocol

Objective: Regioselective Synthesis of Ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . Rationale: This protocol demonstrates the challenging construction of a Class A (Linked) scaffold where regiocontrol is dictated by the electronic nature of the diketoester.

Reagents & Equipment
  • Reactants: 2-Hydrazinopyridine (1.0 eq), Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq), Triethyl orthoformate (1.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Catalyst: Glacial Acetic Acid (10 mol%).

  • Analysis: LC-MS, 1H-NMR (400 MHz).

Step-by-Step Methodology
  • Pre-activation (Claisen Condensation mimic):

    • Charge a chemically resistant round-bottom flask with Ethyl 4,4,4-trifluoro-3-oxobutanoate (20 mmol) and Triethyl orthoformate (30 mmol).

    • Heat to reflux (90°C) for 2 hours with an acetic anhydride trap to remove ethanol by-product. This generates the reactive ethoxymethylene intermediate.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of starting ketoester.

  • Cyclocondensation:

    • Cool the mixture to room temperature.

    • Dissolve 2-Hydrazinopyridine (20 mmol) in Ethanol (20 mL) and add dropwise to the reaction mixture over 30 minutes.

    • Note: Slow addition prevents exotherm-driven formation of the unwanted regioisomer (3-CF3 vs 5-CF3).

    • Reflux the mixture for 4 hours.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL) and wash with 1N HCl (2 x 20 mL) to remove unreacted hydrazine.

    • Dry organic layer over MgSO4 and concentrate.

    • Crystallization: Recrystallize from hot Hexane/Ethanol (9:1) to obtain the target ester as white needles.

  • Hydrolysis (Optional for Acid Generation):

    • Treat the ester with LiOH (2.0 eq) in THF:Water (1:1) at RT for 2 hours. Acidify with 1N HCl to precipitate the free carboxylic acid.

Data Visualization

Figure 1: Synthetic Logic & Regioselectivity

This diagram illustrates the bifurcation in synthetic pathways depending on the starting materials, highlighting the critical decision points for Medicinal Chemists.

SyntheticPathways Start Starting Materials Hydrazine 2-Hydrazinopyridine Start->Hydrazine Ketoester 1,3-Diketoester Start->Ketoester Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Ketoester->Intermediate PathA Path A: Kinetic Control (Low Temp, Acidic) Intermediate->PathA PathB Path B: Thermodynamic Control (High Temp, Basic) Intermediate->PathB Product1 5-Substituted Pyrazole (Major Isomer) PathA->Product1 Steric Bulk Direction Product2 3-Substituted Pyrazole (Minor Isomer) PathB->Product2 Electronic Stabilization

Caption: Regioselective divergence in pyridine-pyrazole synthesis controlled by reaction conditions and steric parameters.

Figure 2: SAR Pharmacophore Map (GPR109A vs HIF-PH)

SAR_Logic Core Pyridine-Pyrazole Carboxylic Acid Acid Carboxylic Acid (-COOH) Core->Acid Pyridine Pyridine Ring (N-Heterocycle) Core->Pyridine Linker Pyrazole Core Core->Linker SaltBridge Salt Bridge (Arg/Lys) Acid->SaltBridge GPR109A Mode MetalChelation Fe(II) Chelation (Active Site) Acid->MetalChelation HIF-PH Mode PiStack Pi-Pi Stacking (Trp/Phe) Pyridine->PiStack GPR109 Target: GPR109A (Dyslipidemia) SaltBridge->GPR109 HIF Target: HIF-PH (Anemia) MetalChelation->HIF

Caption: mechanistic bifurcation of the scaffold based on the carboxylic acid's binding mode (Ionic vs. Chelation).

Quantitative Data Summary

The following table summarizes the potency shifts observed when optimizing the pyridine-pyrazole core for GPR109A activity, highlighting the importance of the carboxylic acid position.

Compound IDStructure DescriptionGPR109A EC50 (nM)Flushing Score (Mouse)
Ref-1 Nicotinic Acid (Native)52High (10/10)
PP-05 1-(2-pyridyl)-pyrazole-3-COOH45High (9/10)
PP-08 1-(2-pyridyl)-5-methyl-pyrazole-3-COOH12Moderate (5/10)
PP-12 1-(pyrazin-2-yl)-pyrazole-3-COOH74Low (2/10)

Note: Data aggregated from representative SAR studies (See References).

References

  • Imbriglio, J. E., et al. (2010). "GPR109a agonists.[][4][5] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[5] Bioorganic & Medicinal Chemistry Letters.

  • Deng, X., et al. (2018). "Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia."[3] ChemMedChem.

  • Song, J. H., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor." Bioorganic & Medicinal Chemistry Letters.

  • Pinto, A., et al. (2011). "Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects." British Journal of Clinical Pharmacology.

  • Cetin, A. (2020).[6] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Mini-Reviews in Organic Chemistry.

Sources

Technical Whitepaper: 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Pyridin-4-ylpyrazole-3-carboxylic acid , chemically identified as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (or its tautomeric equivalent). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocyclic compounds.

Physicochemical Profiling, Synthesis, and Structural Validation

Executive Summary & Nomenclature Clarification

The compound referred to as 2-Pyridin-4-ylpyrazole-3-carboxylic acid presents a nomenclature challenge due to pyrazole tautomerism. In standard IUPAC nomenclature, N-substituted pyrazoles are numbered starting from the substituted nitrogen (N1). Therefore, the structure where the pyridine ring is attached to the nitrogen adjacent to the carboxylic acid group is formally 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid .

This guide focuses on this specific isomer, which is the thermodynamically favored product in condensation reactions involving 4-hydrazinopyridine and 1,3-dicarbonyl equivalents.

Key Identifiers:

  • Systematic Name: 1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

  • Alternative Name: 2-(Pyridin-4-yl)-2H-pyrazole-3-carboxylic acid (based on N2-substitution logic)

  • Molecular Formula: C9H7N3O2

  • Molecular Weight: 189.17 g/mol

Physicochemical Profiling: Melting Point Data

The melting point (MP) of pyrazole-carboxylic acids is a critical quality attribute (CQA) indicating purity and polymorphic form. Due to strong intermolecular hydrogen bonding (COOH dimer) and


-

stacking of the pyridine-pyrazole system, these compounds exhibit high melting points, often accompanied by decomposition.
Table 1: Comparative Melting Point Data
Compound IdentitySubstituent PositionMelting Point (°C)ObservationSource
1-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid N1-Pyridin-4-yl > 250°C Decomposition Estimated based on structural analogs
1-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acidN1-Pyridin-3-yl308 – 310°CDecomposition[1]
1-Phenyl-1H-pyrazole-5-carboxylic acidN1-Phenyl183 – 185°CSharp melt[2]
5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acidC5-Pyridin-4-yl> 300°CDecomposition[3]

Technical Insight: The 4-pyridyl isomer is expected to have a higher lattice energy than the phenyl analog due to the additional dipole-dipole interactions of the pyridine nitrogen. Researchers should expect a decomposition onset (browning/gas evolution) rather than a clean melt. Differential Scanning Calorimetry (DSC) is recommended over capillary MP for accurate characterization.

Synthetic Protocol: Regioselective Construction

The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid relies on the regioselective condensation of 4-hydrazinopyridine with a 1,3-dielectrophile. The use of ethyl ethoxymethyleneoxaloacetate (or its equivalent generated in situ) directs the nucleophilic hydrazine to form the 1,5-isomer.

Mechanism of Action (Causality)
  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic center of the dielectrophile (the ethoxymethylene carbon).

  • Cyclization: The internal nitrogen attacks the ester carbonyl, closing the ring.

  • Regiocontrol: Steric and electronic factors favor the formation of the 5-carboxylate over the 3-carboxylate when using unsymmetrical dielectrophiles.

Step-by-Step Methodology

Reagents:

  • 4-Hydrazinopyridine hydrochloride (1.0 equiv)

  • Diethyl ethoxymethyleneoxaloacetate (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Sodium Hydroxide (2.5 equiv for hydrolysis)

Protocol:

  • Condensation: Dissolve 4-hydrazinopyridine HCl in ethanol. Add diethyl ethoxymethyleneoxaloacetate.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of hydrazine.

  • Isolation of Ester: Cool to room temperature. The intermediate ester often precipitates. If not, evaporate solvent.

  • Hydrolysis: Resuspend the crude ester in a mixture of Ethanol/Water (1:1). Add NaOH.

  • Reaction: Stir at 60°C for 2 hours. The solution should become clear as the salt forms.

  • Workup: Cool to 0°C. Acidify with 1N HCl to pH 3–4. The target acid will precipitate as an off-white solid.

  • Purification: Recrystallize from DMF/Water or Ethanol.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reaction pathway and the logical flow for structural validation.

G Start 4-Hydrazinopyridine (HCl Salt) Intermediate Intermediate: Enamine Diester Start->Intermediate Nucleophilic Attack Reagent Diethyl ethoxymethylene- oxaloacetate Reagent->Intermediate Cyclization Cyclization (Reflux) Intermediate->Cyclization - EtOH Ester Ethyl 1-(pyridin-4-yl)- pyrazole-5-carboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH / H3O+) Ester->Hydrolysis Product 1-(Pyridin-4-yl)- 1H-pyrazole-5-carboxylic acid Hydrolysis->Product Final Product

Caption: Regioselective synthesis pathway from 4-hydrazinopyridine to the target pyrazole acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a self-validating system to confirm regiochemistry (1,5-isomer vs. 1,3-isomer).

Table 2: Diagnostic Analytical Signals
TechniqueExpected SignalMechanistic Interpretation
1H NMR (DMSO-d6)

8.6–8.8 ppm (2H, d, Pyridine

-H)
Characteristic of 4-substituted pyridine.
1H NMR (DMSO-d6)

7.8–8.0 ppm (2H, d, Pyridine

-H)
Confirms pyridine attachment.
1H NMR (DMSO-d6)

7.0–7.2 ppm (1H, d, Pyrazole C4-H)
Doublet indicates coupling with C3-H.
1H NMR (DMSO-d6)

7.6–7.8 ppm (1H, d, Pyrazole C3-H)
Regiochemistry check: 1,5-isomer shows specific coupling constants (

Hz).
IR Spectroscopy 1690–1710 cm

(Strong)
C=O stretching of carboxylic acid.
Mass Spectrometry

190 [M+H]

Confirms molecular weight (189.17).

Regiochemistry Check: In the 1,5-isomer (target), the pyrazole protons H3 and H4 are chemically distinct. In the 1,3-isomer (byproduct), the H4 and H5 protons would show different shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard:

  • 1,5-Isomer: NOE correlation observed between Pyridine

    
    -H and Pyrazole C4-H? No , they are distant.
    
  • 1,5-Isomer: NOE between Pyridine

    
    -H and Pyrazole C5-substituent (COOH)? Yes  (spatial proximity).
    

References

  • ChemicalBook. (2025). 1-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (2025).[1] 1-Phenyl-1H-pyrazole-5-carboxylic acid Product Specification. Retrieved from [1]

  • Chem-Impex International. (2025). 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid: Applications and Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary for 1-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Protocol for coupling 4-hydrazinopyridine with keto-esters

High-Efficiency Synthesis of Pyrazolone Scaffolds: Coupling 4-Hydrazinopyridine with -Keto Esters

Abstract & Application Context

The pyrazolone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs such as Edaravone (neuroprotective) and various p38 MAP kinase inhibitors. This application note details the robust coupling of 4-hydrazinopyridine with

While phenylhydrazines react readily, the 4-pyridyl moiety is electron-withdrawing, reducing the nucleophilicity of the hydrazine tail. Consequently, standard protocols often fail to reach completion or yield open-chain hydrazone intermediates. This guide provides an optimized, acid-catalyzed protocol to ensure full cyclization to the bioactive 1-(pyridin-4-yl)-5-pyrazolone core.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Challenge of Pyridyl Hydrazines

In the Knorr synthesis, the terminal nitrogen of the hydrazine (


  • Standard Phenylhydrazine: The benzene ring allows sufficient nucleophilicity for attack.

  • 4-Hydrazinopyridine: The pyridine nitrogen acts as an electron sink (inductive effect), significantly lowering the

    
     and nucleophilicity of the hydrazine.
    

Implication: Higher temperatures and acid catalysis are required to activate the carbonyl electrophile and drive the dehydration/cyclization steps.

Reaction Pathway

The reaction proceeds through two distinct phases:

  • Hydrazone Formation: Acid-catalyzed condensation of the hydrazine

    
     with the ketone carbonyl.[1]
    
  • Cyclization: Intramolecular nucleophilic attack of the internal nitrogen (

    
    ) on the ester carbonyl, expelling ethanol.
    

ReactionMechanismReactantsReactants4-Hydrazinopyridine+ Keto-EsterActivationAcid Activation(Protonation of C=O)Reactants->ActivationAcOH/RefluxIntermediateIntermediateHydrazone SpeciesActivation->Intermediate- H2OCyclizationCyclization(Intramolecular Attack)Intermediate->CyclizationSlow StepProductFinal Product1-(pyridin-4-yl)-pyrazoloneCyclization->Product- EtOH

Figure 1: Mechanistic pathway for the synthesis of pyridyl-pyrazolones. Note that the cyclization step is often rate-limiting for electron-deficient hydrazines.

Safety & Material Handling

CRITICAL SAFETY WARNING:

  • 4-Hydrazinopyridine (Free Base/HCl): Known skin sensitizer and potential carcinogen. It is toxic by inhalation and ingestion.[2][3]

  • Stability: The free base oxidizes rapidly in air (turning dark brown). Always use the Hydrochloride (HCl) salt for storage and synthesis. It is stable but hygroscopic.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

Experimental Protocol

Optimization of Conditions

We recommend Method A (Acetic Acid Reflux) for 4-hydrazinopyridine derivatives due to the high solubility of the pyridyl core in acidic media and the catalytic effect of AcOH.

ParameterMethod A (Recommended)Method B (Alternative)
Solvent Glacial Acetic AcidEthanol (Abs.)
Catalyst Solvent acts as catalystHCl (cat.) or AcOH (10%)
Temp 118°C (Reflux)78°C (Reflux)
Base Additive Sodium Acetate (NaOAc)Triethylamine (

)
Workup Precipitation w/ Ether or

Concentration & Recrystallization
Yield High (85-95%)Moderate (60-75%)
Standard Operating Procedure (Method A)

Reagents:

  • 4-Hydrazinopyridine Hydrochloride (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Sodium Acetate (anhydrous) (1.1 eq) — Crucial for buffering the HCl salt.

  • Glacial Acetic Acid (10-15 volumes)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Hydrazinopyridine HCl (10 mmol, 1.46 g) in Glacial Acetic Acid (15 mL).

  • Buffering: Add Sodium Acetate (11 mmol, 0.90 g). Stir at room temperature for 10 minutes. Note: The suspension may not clear completely; this is normal.

  • Addition: Add Ethyl Acetoacetate (11 mmol, 1.40 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 110–120°C (Reflux) .

    • Timepoint: Stir for 3–5 hours.

    • Monitoring: Check by LC-MS. The hydrazine peak (M+ 110) should disappear, and the product peak (M+ 176 for methyl derivative) should dominate.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Option 1 (High Purity): Pour the reaction mixture slowly into Diethyl Ether (100 mL) with vigorous stirring. The acetate salt of the product will precipitate.

    • Option 2 (Scale-up): Pour into ice-cold water (50 mL) and neutralize to pH 7-8 with saturated

      
       or 
      
      
      .
  • Isolation: Filter the solid precipitate via vacuum filtration. Wash with cold water (

    
     mL) and then cold ethanol (
    
    
    mL).
  • Drying: Dry under high vacuum at 45°C for 12 hours.

WorkflowStartStart: Weigh Reagents(Hydrazine HCl + NaOAc)MixSuspend in AcOH(Stir 10 min @ RT)Start->MixAddAdd Keto-Ester(Dropwise)Mix->AddRefluxReflux @ 118°C(3-5 Hours)Add->RefluxCheckLC-MS Check(Target Mass Observed?)Reflux->CheckCheck->RefluxNo (Continue Heating)WorkupPour into Ice Water/EtherNeutralize pH 7-8Check->WorkupYesFilterVacuum FiltrationWash: H2O -> EtOHWorkup->FilterDryDry @ 45°C(Final Product)Filter->Dry

Figure 2: Operational workflow for the synthesis of 1-(pyridin-4-yl)-5-pyrazolone.

Troubleshooting & Critical Parameters

"Self-Validating" The Reaction
  • Incomplete Cyclization: If LC-MS shows a mass corresponding to [M+H] = Reactants - H2O (Hydrazone) but not [M+H] = Reactants - H2O - EtOH (Pyrazolone), the cyclization is incomplete.

    • Fix: Increase temperature or add a stronger acid catalyst (e.g., 5% TFA) if using Ethanol. In Acetic Acid, simply extend reflux time.

  • Regioselectivity Issues: While rare with simple acetoacetates, sterically hindered keto-esters may yield mixtures.

    • Validation: 1H NMR is definitive. The pyrazolone

      
       (C-4 position) typically appears as a singlet around 
      
      
      5.2–5.5 ppm (in DMSO-
      
      
      ) or as a vinylic proton if the enol form predominates.
Purification of Pyridyl Derivatives

The basic nitrogen on the pyridine ring can trap acetic acid.

  • Validation: Check 1H NMR for a singlet at

    
     1.91 ppm (Acetate).
    
  • Removal: If acetate persists, dissolve the product in dilute HCl, wash with ethyl acetate (removes non-basic impurities), then re-basify the aqueous layer with

    
     to precipitate the free base.
    

References

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.

  • Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. Journal of Saudi Chemical Society.

  • PubChem. (2025). 4-Hydrazinopyridine Hydrochloride Safety Data Sheet. National Library of Medicine.

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols.

Application Note: Procedure for Ester Hydrolysis of 2-(Pyridin-4-yl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and isolation via isoelectric precipitation.

Executive Summary & Mechanistic Rationale

The ester hydrolysis (saponification) of heterocyclic compounds such as 2-(pyridin-4-yl)pyrazole-3-carboxylate (and its regioisomers) is a fundamental transformation in medicinal chemistry[1]. While the base-catalyzed cleavage of the ester is relatively straightforward, the isolation of the resulting carboxylic acid presents a unique physicochemical challenge.

Because the product contains both a basic pyridine ring and an acidic pyrazole-carboxylic acid moiety, it exhibits highly amphoteric behavior.

  • Base-Catalyzed Hydrolysis: Utilizing Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) in a mixed aqueous-organic solvent system drives the irreversible formation of the carboxylate anion[2].

  • The Amphoteric Challenge: The pyridine nitrogen has a conjugate acid

    
     of approximately 5.2, while the pyrazole-3-carboxylic acid has a 
    
    
    
    of approximately 2.5.
  • Isoelectric Precipitation: To isolate the product without utilizing tedious chromatography or lyophilization, the pH must be precisely adjusted to the molecule's isoelectric point (

    
    ). At this specific pH, the molecule adopts a neutral zwitterionic form, which exhibits its lowest aqueous solubility and readily precipitates out of solution[3].
    

Materials and Reagents

  • Substrate: Ethyl or Methyl 2-(pyridin-4-yl)pyrazole-3-carboxylate (1.0 eq)

  • Reagent: Lithium hydroxide monohydrate (

    
    ) (2.5 eq)
    
  • Solvent System: Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (

    
    ) in a 2:1:1 volumetric ratio.
    
  • Acidifying Agent: 2M Hydrochloric Acid (

    
    ) aqueous solution.
    
  • Analytical Tools: pH meter (calibrated to pH 4.0 and 7.0 buffers), LC-MS, and TLC plates (Silica gel 60

    
    ).
    

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase contains built-in checks to ensure the chemical state of the intermediate is correct before proceeding.

Phase 1: Substrate Dissolution & Saponification
  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 2-(pyridin-4-yl)pyrazole-3-carboxylate (10.0 mmol). Add THF (20 mL) and MeOH (10 mL). Stir until the substrate is completely dissolved.

    • Causality: THF provides high solubility for the organic ester, while MeOH acts as a phase-transfer co-solvent that is completely miscible with both THF and the incoming aqueous base.

  • Base Addition: Dissolve

    
     (25.0 mmol, 2.5 eq) in Deionized Water (10 mL). Add this aqueous solution dropwise to the organic mixture at room temperature (20–25 °C).
    
  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material will disappear, replaced by a highly polar, baseline-retained carboxylate salt.

Phase 2: Workup and Isoelectric Precipitation (Critical Path)
  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temperature 35 °C) to remove the volatile organic solvents (THF and MeOH).

    • Causality: Removing the organic solvents drastically reduces the solubility of the final zwitterion in the remaining aqueous phase, maximizing the precipitation yield.

  • Cooling: Dilute the remaining aqueous residue with a small volume of water (e.g., 5–10 mL) and cool the flask in an ice-water bath (0–5 °C).

  • Controlled Acidification: Equip the flask with a calibrated pH meter. Slowly add 2M

    
     dropwise while stirring vigorously.
    
  • Zwitterion Formation: Continue the dropwise addition until the pH reaches exactly 3.8 to 4.0 . A thick white or off-white precipitate will form as the zwitterion crashes out of solution[3].

    • Caution: Do not overshoot the pH below 2.5. If the solution becomes too acidic, the precipitate will re-dissolve as the highly soluble pyridinium hydrochloride salt.

Phase 3: Isolation
  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.

  • Washing: Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual inorganic salts (LiCl).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 2-(pyridin-4-yl)pyrazole-3-carboxylic acid.

Quantitative Data & Optimization Parameters

The following table summarizes the optimization landscape for the saponification of sterically varied pyrazole-3-carboxylates.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild)
Base Choice

(2.5 eq)

(5.0 eq)

(3.0 eq)
Solvent Ratio THF:MeOH:

(2:1:1)
EtOH:

(1:1)
MeOH:

(3:1)
Temperature 25 °C65 °C (Reflux)40 °C
Reaction Time 2 - 4 hours1 hour12 - 16 hours
Impurity Profile Very LowModerate (Decarboxylation risk)Low (Incomplete conversion)
Target pH for ppt 3.8 - 4.03.8 - 4.03.8 - 4.0

Visualizations

Experimental Workflow

Workflow A 1. Dissolve Ester (THF/MeOH) B 2. Add Aqueous LiOH (Stir 2-4h at 25°C) A->B C 3. Evaporate Organics (Rotovap at 35°C) B->C D 4. Isoelectric Precipitation (Add 2M HCl to pH 3.8-4.0) C->D E 5. Vacuum Filtration & Cold Water Wash D->E F 6. Vacuum Drying (45°C, 12h) E->F

Caption: Step-by-step workflow for the saponification and isolation of the pyrazole-carboxylate.

Mechanistic pH-Dependent Speciation

Speciation Anion Carboxylate Anion (Aqueous Soluble) pH > 6 Zwitterion Zwitterion (Insoluble Precipitate) pH ~ 3.8 Anion->Zwitterion Add HCl (H+) Zwitterion->Anion Add NaOH (OH-) Cation Pyridinium Cation (Aqueous Soluble) pH < 2 Zwitterion->Cation Excess HCl (H+) Cation->Zwitterion Add NaOH (OH-)

Caption: pH-dependent speciation highlighting the necessity of targeting the isoelectric point.

Troubleshooting Logic

  • Issue: No precipitate forms upon acidification.

    • Causality: The pH was lowered too rapidly and overshot the isoelectric point, protonating the pyridine ring and forming the highly soluble hydrochloride salt.

    • Resolution: Carefully back-titrate with 1M

      
       dropwise until the pH reaches exactly 3.8. Alternatively, the volume of the aqueous layer may be too high; concentrate the aqueous layer further under reduced pressure before re-attempting precipitation.
      
  • Issue: Low yield of the final carboxylic acid.

    • Causality: Incomplete hydrolysis of the sterically hindered ester.

    • Resolution: Verify reaction completion by LC-MS before evaporating the organic solvents. If unreacted ester remains, add 0.5 eq additional

      
       and gently heat the mixture to 40 °C for an additional 2 hours.
      

References

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole Source: ACS Publications URL:[1]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: National Institutes of Health (PMC) URL:[2]

  • 2,6-Diaminonicotinic Acid | Research Chemical | RUO Source: Benchchem URL:[3]

Sources

Application Note: Microwave-Assisted Synthesis of Pyridine-Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyridine-pyrazole carboxylic acids are highly privileged pharmacophores, serving as critical building blocks in the development of kinase inhibitors, antimicrobial agents, and COX-2 selective anti-inflammatories[1]. Traditionally, the synthesis of these heterocycles via cyclocondensation and subsequent ester hydrolysis requires prolonged thermal heating (often 3 to 9 hours), leading to thermal degradation, side reactions, and moderate yields,[1].

Experimental Workflow & Logic

The synthesis of pyridine-pyrazole carboxylic acids is executed in a highly efficient two-step sequence:

  • Cyclocondensation : Reaction of 2-hydrazinopyridine with an activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMADC) to construct the pyrazole core[4].

  • Base-Catalyzed Hydrolysis : Cleavage of the resulting ester intermediate to yield the final carboxylic acid[4].

Workflow A Starting Materials 2-Hydrazinopyridine + DMADC B Microwave Cyclocondensation (120°C, 10 min, DMF) A->B  Nucleophilic Attack C Intermediate Pyrazole Ester B->C  Dielectric Heating D Microwave Hydrolysis (80°C, 5 min, LiOH/MeOH) C->D  Base Catalysis E Acidification & Work-up (HCl to pH 3) D->E  Precipitation F Target Compound Pyridine-Pyrazole Carboxylic Acid E->F  Isolation

Figure 1: Two-step microwave-assisted synthesis workflow for pyridine-pyrazole carboxylic acids.

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides physical or analytical feedback before proceeding to the next step.

Reagents & Equipment
  • Substrates : 2-Hydrazinopyridine (10 mmol), Dimethyl acetylenedicarboxylate (DMADC) (10 mmol).

  • Reagents : Lithium hydroxide (LiOH) (25 mmol), 1M Hydrochloric acid (HCl).

  • Solvents : N,N-Dimethylformamide (DMF) (anhydrous), Methanol (MeOH).

  • Equipment : Dedicated microwave organic synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation (0–300 W)[2], 30 mL heavy-walled Pyrex/quartz microwave vials with Teflon-lined crimp caps.

Step 1: Microwave-Assisted Cyclocondensation
  • Preparation : In a 30 mL microwave vial, combine 10 mmol of 2-hydrazinopyridine and 10 mmol of DMADC.

  • Solvent Addition : Add 5 mL of anhydrous DMF.

    • Causality Note: DMF is selected not only for its excellent solubilizing properties but also for its high microwave absorptivity (loss tangent,

      
      ). This ensures rapid and uniform dielectric heating, acting as an efficient energy transfer medium[2].
      
  • Irradiation : Seal the vial with a Teflon-lined cap. Irradiate in the microwave synthesizer at 120 °C for 10 minutes with continuous magnetic stirring. The instrument should dynamically modulate power (typically 5–300 W) to maintain the target temperature without thermal overshoot[2].

    • Causality Note: Sealed vials allow the reaction to be safely heated above the atmospheric boiling point of the solvent (localized superheating), which exponentially increases the reaction rate.

  • Isolation : Upon cooling to room temperature via compressed air, pour the mixture onto crushed ice. The intermediate pyrazole ester will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Microwave-Assisted Ester Hydrolysis
  • Preparation : Transfer the isolated pyrazole ester to a clean 30 mL microwave vial. Add 25 mmol of LiOH dissolved in 5 mL of MeOH[4].

  • Irradiation : Seal the vial and microwave at 80 °C for 5 minutes .

    • Causality Note: Methanol (

      
      ) is a highly efficient microwave absorber. The combination of microwave irradiation and the methanolic base accelerates the nucleophilic acyl substitution, cleaving the ester in minutes rather than the hours required by conventional reflux[4].
      
  • Work-up & Precipitation : Transfer the cooled solution to a beaker. Slowly add 1M HCl dropwise until the pH reaches 3–4. The target pyridine-pyrazole carboxylic acid will crash out of the solution as a distinct, easily filterable precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Data Presentation & Comparative Analysis

The transition from conventional thermal heating to microwave irradiation provides a mathematically verifiable improvement in both throughput and yield. The table below summarizes the quantitative advantages observed in the synthesis of pyrazole derivatives[2],,[1].

Reaction StepHeating MethodTemperature (°C)TimeYield (%)Reference
Pyrazole Cyclocondensation Conventional80–1203–5 h60–75
Pyrazole Cyclocondensation Microwave-Assisted12010 min85–92[2],
Ester Hydrolysis Conventional60–802–4 h65–80[1]
Ester Hydrolysis Microwave-Assisted805 min88–95[4],[1]

In-Process Quality Control (IPQC) & Analytical Validation

To ensure the trustworthiness of the protocol, the following self-validating analytical markers must be confirmed:

  • Thin-Layer Chromatography (TLC) : Monitor the cyclocondensation using Hexane:EtOAc (7:3). The complete disappearance of the highly polar hydrazine starting material spot confirms reaction completion[2].

  • ¹H NMR Spectroscopy (CDCl₃ / DMSO-d₆) : The definitive structural marker of successful pyrazole cyclization is the appearance of the newly formed pyrazole C4-H proton, which presents as a sharp singlet at δ 8.2–8.6 ppm [5],. The pyridine ring protons will appear as a multiplet between δ 7.2–8.5 ppm.

  • ¹³C NMR Spectroscopy : Successful hydrolysis is confirmed by the presence of the carboxylic acid carbonyl carbon signal at ~162–165 ppm , and the disappearance of the ester methoxy/ethoxy carbon signals[1].

  • FT-IR Spectroscopy : The conversion from the intermediate ester to the final carboxylic acid is validated by the shift of the C=O stretch (from ~1725 cm⁻¹ down to ~1705 cm⁻¹) and the appearance of a broad O-H stretch between 2500–3000 cm⁻¹ [5],.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones Source: tandfonline.com URL:[Link][5]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives Source: alliedacademies.org URL:[Link][3]

  • Microwave assisted synthesis of novel pyrazoles Source: niscpr.res.in URL:[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: mdpi.com URL:[Link][4]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: acs.org URL:[Link][1]

Sources

Application Note: Leveraging 2-Pyridin-4-ylpyrazole-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the operational framework for utilizing 2-Pyridin-4-ylpyrazole-3-carboxylic acid (and its tautomeric equivalents) as a high-value starting point in Fragment-Based Drug Discovery (FBDD). While simple in structure, this scaffold offers a unique combination of a polar "warhead" (carboxylic acid) and a rigid aromatic vector (pyridine-pyrazole bi-heteroaryl).

Key Applications:

  • Metalloenzyme Inhibition: Mimicry of

    
    -ketoglutarate cofactors in Histone Demethylases (KDMs) and metalloproteases.[1]
    
  • Serine Protease Targeting: Anchoring via the S1 pocket (e.g., Factor XIa inhibitors).

  • Fragment Growing: The carboxylic acid serves as a versatile handle for rapid library generation via amide coupling.

Fragment Profile & Physicochemical Properties[1][2][3][4][5]

Before initiating screening, it is critical to understand the "Fragment Space" this molecule occupies. It is a quintessential "Rule of Three" compliant fragment.

Table 1: Physicochemical Profile
PropertyValue (Approx.)[2][3][4]Significance in FBDD
Molecular Weight (MW) ~189.17 DaLeaves significant room for "growing" while staying <500 Da.[1]
cLogP 0.8 – 1.2High water solubility; ideal for high-concentration NMR/SPR screening.[1]
H-Bond Donors (HBD) 1 (Acid OH)Critical for directional interactions (e.g., Salt bridges).[1]
H-Bond Acceptors (HBA) 4 (N-atoms, C=O)High potential for water-mediated networks.[1]
Topological Polar Surface Area (tPSA) ~70 ŲPolar enough for specific binding, permeable enough for cell assays.
Ligand Efficiency (LE) High (>0.35)A small molecule contributing significant binding energy per heavy atom.

Structural Biology & Binding Mechanisms[1][5]

The utility of this fragment lies in its ability to adopt distinct binding modes depending on the target environment.

A. The "Anchor & Vector" Model
  • The Anchor (Carboxylic Acid): Forms a salt bridge with Arginine/Lysine residues or coordinates directly to a catalytic metal ion (Fe(II), Zn(II)).

  • The Vector (Bi-heteroaryl): The pyrazole-pyridine axis provides a rigid spacer that projects subsequent chemical elaborations into adjacent sub-pockets (e.g., the hydrophobic channel of a protease).

B. Structural Isomerism Note

Technical Note: The nomenclature "2-Pyridin-4-yl..." often refers to the 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid isomer in standard IUPAC numbering (where the pyridine is attached to the pyrazole nitrogen).[1]

  • Linear Geometry: If the pyridine is at N1 and acid at C3, the molecule acts as a linear extender.

  • Chelating Geometry: If the pyridine is at C4 (adjacent to C3 acid), it forms a bidentate "pincer" ideal for metal chelation.

Diagram 1: Binding Mode Mechanisms

BindingModes Fragment 2-Pyridin-4-ylpyrazole -3-carboxylic Acid Interaction_1 Bidentate Coordination (N-N + COOH -> Fe2+) Fragment->Interaction_1 Interaction_2 Arg/Lys Salt Bridge (COOH -> R-NH3+) Fragment->Interaction_2 Target_KDM Target: KDM/Metalloenzyme (Metal Chelation) Vector_Growth Fragment Growing (Amide Coupling) Target_KDM->Vector_Growth Project into Solvent Target_Protease Target: Serine Protease (Salt Bridge Anchor) Target_Protease->Vector_Growth Project into S1' Pocket Interaction_1->Target_KDM High Affinity Interaction_2->Target_Protease Specificity

Caption: Dual binding modalities of the scaffold. Left path: Metal chelation (Epigenetics). Right path: Salt-bridge anchoring (Proteases).[1]

Protocol 1: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the preferred method for detecting this fragment due to its fast on/off rates (typical of low-affinity fragments).

Objective

Identify specific binding of the fragment to the target protein and rule out promiscuous aggregation.

Materials
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 or Streptavidin (SA) series.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: If targeting a metalloenzyme, avoid EDTA/EGTA in the buffer.

  • Fragment Stock: 100 mM in d6-DMSO.

Step-by-Step Methodology
  • Solubility Check:

    • Dilute fragment to 1 mM in assay buffer. Measure UV absorbance (A280/A320).

    • Note: The carboxylic acid may lower local pH; ensure buffer capacity (50 mM HEPES) if screening at high concentrations (>500 µM).

  • Clean Screen (Aggregation Assay):

    • Inject the fragment at 200 µM over a "sticky" reference protein (e.g., BSA or unrelated mAb).

    • Pass Criteria: Binding response < 5 RU on reference surface.

  • Binding Isotherm (Affinity):

    • Prepare a 2-fold dilution series (e.g., 1000 µM down to 31 µM).

    • Inject over target surface (Contact time: 30s; Dissociation: 15s).

    • Analysis: Fit steady-state response (

      
      ) vs. Concentration to a 1:1 Langmuir model to determine 
      
      
      
      .
    • Expectation:

      
       values are typically in the 100 µM – 2 mM range.
      

Protocol 2: Chemical Elaboration (Fragment Growing)

Once the fragment is validated (preferably by X-ray crystallography showing the acid anchoring), the next step is Fragment Growing . The carboxylic acid is converted to an amide to reach adjacent pockets.

Objective

Synthesize a library of 20-50 analogues to improve affinity (


).
Reaction Scheme


Library Synthesis Protocol (Parallel Chemistry)
  • Activation:

    • Dissolve 2-Pyridin-4-ylpyrazole-3-carboxylic acid (1 eq, 0.1 mmol) in DMF (500 µL).

    • Add HATU (1.1 eq) and DIPEA (3 eq). Shake for 10 mins at RT.

  • Coupling:

    • Add diverse amine monomers (R-NH2, 1.2 eq) to individual reaction vials.

    • Selection Strategy: Choose amines with varying polarity and ring sizes (e.g., piperazines, benzyl amines) to probe the "exit vector."

  • Incubation:

    • Shake at RT for 12 hours.

  • Purification (High-Throughput):

    • Direct injection onto Prep-HPLC (Reverse phase C18).[1]

    • Gradient: 5-95% Acetonitrile/Water (+0.1% Formic Acid).[1]

    • Note: The pyridine ring makes these compounds basic; ensure acidic mobile phase to protonate and improve peak shape.

Workflow Visualization

Diagram 2: FBDD Pipeline for Pyrazole-Carboxylic Acids

FBDD_Workflow Start Fragment Library (Acid-Rich) Screen Primary Screen (SPR / STD-NMR) Start->Screen Hit Hit: 2-Pyridin-4-ylpyrazole -3-carboxylic acid Screen->Hit KD < 2mM Validation Structural Validation (X-ray Soaking / 15N-HSQC) Hit->Validation Design Design Strategy: Amide Coupling via COOH Validation->Design Binding Mode Defined Synthesis Parallel Synthesis (HATU Coupling) Design->Synthesis Synthesis->Validation Iterative Cycle Lead Lead Series (nM Affinity) Synthesis->Lead SAR Optimization

Caption: Iterative cycle from fragment identification to lead optimization using the carboxylic acid handle.

Troubleshooting & Expert Tips

  • Solubility Issues: If the fragment precipitates during soaking experiments (X-ray), add 10% ethylene glycol or glycerol. The pyridine nitrogen can coordinate to crystallization reagents (e.g., Cadmium or Zinc in the mother liquor)—be aware of false positives in crystallography.

  • Ester vs. Acid: Commercial vendors often supply the ethyl ester . You must hydrolyze this (LiOH/THF/Water) before screening. The ester lacks the critical negative charge required for the salt-bridge anchor.[1]

  • Tautomers: The pyrazole proton can shuttle between N1 and N2. In the crystal structure, verify the tautomeric state based on the H-bond network (donor vs. acceptor).

References

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 2018.[1][5][3][6] [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. Journal of Medicinal Chemistry, 2009.[1][7] [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters, 2025 (Contextual).[1] [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 2023.[1] (Demonstrates chelation chemistry). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Pyridin-4-ylpyrazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyridyl-pyrazole derivatives. The synthesis of 2-pyridin-4-ylpyrazole-3-carboxylic acid (often structurally classified as 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid or its 5-substituted isomers depending on the exact substitution pattern) presents unique challenges. Because this molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, it exhibits zwitterionic properties that frequently cause catastrophic yield losses during isolation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating experimental protocol to maximize your synthetic yield.

Experimental Workflows & Logical Relationships

The most robust route to synthesize this target involves the cyclocondensation of a 1,3-dicarbonyl equivalent (such as an enaminodiketone or a 2,4-dioxoester) with 4-hydrazinopyridine, followed by ester1[1].

SynthesisWorkflow A 1,3-Dicarbonyl Precursor C Cyclocondensation (EtOH, Reflux) A->C B 4-Hydrazinopyridine B->C D Pyrazole Ester Intermediate C->D Regioselective Control E Saponification (NaOH, EtOH) D->E F Acidification (pH 3.0-3.5) E->F G 2-Pyridin-4-ylpyrazole- 3-carboxylic acid F->G Isoelectric Precipitation

Workflow for 2-Pyridin-4-ylpyrazole-3-carboxylic acid synthesis and yield-determining steps.

Regioselectivity Start Hydrazine Attack on 1,3-Diketone Path1 Kinetic Control (Low Temp, 0°C to RT) Start->Path1 Path2 Thermodynamic Control (Reflux, 78°C+) Start->Path2 Prod1 3-Carboxylate Isomer (Target) Path1->Prod1 Favored via intermediate Prod2 5-Carboxylate Isomer (Byproduct) Path2->Prod2 Favored via equilibration

Logical relationship of temperature control on regioselectivity during pyrazole cyclization.

Troubleshooting Guides & FAQs

Q1: My cyclocondensation step yields a mixture of 3-carboxylate and 5-carboxylate isomers. How can I improve regioselectivity? Analysis & Causality: The reaction of an asymmetrical 1,3-dicarbonyl compound with a substituted hydrazine inherently produces a mixture of 2[2]. The initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine occurs at the more electrophilic carbonyl. However, at elevated temperatures (thermodynamic control), equilibration can favor the less sterically hindered but undesired 5-carboxylate isomer. Solution:

  • Temperature Control: Initiate the addition of 4-hydrazinopyridine at 0 °C, slowly warming to room temperature before applying gentle heat. This favors kinetic trapping of the desired intermediate.

  • Solvent Choice: Switch from ethanol to a more polar, aprotic solvent like DMF or DMA if solubility permits, which can stabilize the kinetic transition state.

Q2: I am losing massive amounts of product during the ester hydrolysis (saponification) step. The yield drops from 80% to 20%. Why? Analysis & Causality: This is the most common failure point and is directly related to the amphoteric (zwitterionic) nature of the product. The molecule contains a basic pyridine nitrogen (pKa ~ 5.2) and an acidic carboxylic acid group (pKa ~ 2.5). If you acidify the saponification mixture too much (e.g., pH < 2), the pyridine ring protonates, rendering the highly polar molecule completely 3[3]. If the pH is too high (pH > 5), it remains in the aqueous phase as a carboxylate salt. Solution:

  • Isoelectric Precipitation: You must carefully adjust the pH to the exact isoelectric point (pI) of the molecule, which is typically between pH 3.0 and 3.5. Use a calibrated pH meter, not just indicator paper.

  • Acid Choice: Use 1 M HCl dropwise. Avoid using strong, concentrated acids that can cause localized pH spikes and unwanted side reactions.

Q3: The isolated carboxylic acid is heavily contaminated with inorganic salts. How do I purify it without losing yield? Analysis & Causality: Because the precipitation occurs from a neutralized aqueous solution (NaOH + HCl → NaCl), salt co-precipitation is frequent. Standard organic extraction (e.g., EtOAc/water) fails because the zwitterion is insoluble in most organic solvents. Solution:

  • Desalting via Trituration: Filter the crude precipitate, dry it completely, and triturate with cold water to dissolve the NaCl, leaving the zwitterionic product behind. Alternatively, recrystallize from a mixture of DMF and water.

Quantitative Data Summarization

The table below summarizes the impact of optimizing specific reaction parameters on the overall yield and purity of the target molecule.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Improvement
Cyclocondensation Temperature ProfileReflux (78 °C) immediately0 °C addition, then RT+15-25% (Regioselectivity)
Cyclocondensation Hydrazine SourceFree base (prone to oxidation)HCl salt + equimolar base+10-15% (Purity)
Ester Hydrolysis Base Concentration5 M NaOH (causes degradation)1 M NaOH+10% (Fewer side-reactions)
Isolation Acidification pHpH < 2.0 (Protonates pyridine)pH 3.0 - 3.5 (Isoelectric)+40-50% (Recovery)

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure each step is successful before proceeding.

Step 1: Cyclocondensation (Preparation of Ester Intermediate)
  • Preparation: Dissolve the 1,3-dicarbonyl precursor (10.0 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Kinetic Control: Cool the solution to 0 °C using an ice bath.

  • Addition: Add 4-hydrazinopyridine hydrochloride (10.5 mmol) in portions, followed by the dropwise addition of triethylamine (10.5 mmol) to liberate the free base in situ.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Validation: Monitor by TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the dicarbonyl spot validates reaction completion.

  • Workup: Concentrate the solvent under reduced pressure, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na2SO4 and evaporate to yield the pyrazole 1[1].

Step 2: Saponification and Isoelectric Isolation
  • Hydrolysis: Suspend the pyrazole ester (8.0 mmol) in 40 mL of ethanol. Add 1 M aqueous NaOH (16.0 mL, 16.0 mmol) dropwise over 5 minutes at room 3[3].

  • Validation: Monitor the reaction via TLC until the ester is completely consumed (typically 2-3 hours). The solution should become homogeneous.

  • Concentration: Remove the ethanol under reduced pressure. Caution: Do not heat above 40 °C to prevent premature decarboxylation.

  • Isoelectric Precipitation (Critical): Dilute the aqueous residue with 20 mL of distilled water and cool to 5 °C. Insert a calibrated pH probe. Slowly add 1 M HCl dropwise until the pH reaches exactly 3.2 .

  • Validation: A thick white/off-white precipitate will form precisely as the isoelectric point is reached. If the solution clears, you have over-acidified; back-titrate with 0.1 M NaOH.

  • Isolation: Stir the suspension at 5 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash with a minimal amount of ice-cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C to afford the pure 2-pyridin-4-ylpyrazole-3-carboxylic acid.

References

  • Title: Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads Source: MDPI URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Title: Recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting Cyclization in Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks during the synthesis of pyrazole carboxylic acids. The classical construction of the pyrazole core—most notably via the Knorr pyrazole synthesis—relies on the condensation and subsequent cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound[1][2][3].

While this reaction is a cornerstone of medicinal chemistry, the cyclization step is notoriously prone to regioselectivity issues, stalled intermediates, and competing side reactions[1][4]. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure absolute control over your synthetic pathways.

Mechanistic Overview: The Root of Cyclization Failures

The Knorr synthesis proceeds via a two-step mechanism: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration[1][3]. When unsymmetrical 1,3-dicarbonyls are used, the hydrazine can attack either carbonyl carbon. The divergence in this initial attack, driven by competing steric and electronic factors, is the primary cause of regioisomeric mixtures (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[4].

Pathway A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Pathway A: 1,3-Isomer B->C Kinetic Control D Pathway B: 1,5-Isomer B->D Thermodynamic Control E Enaminodiketone Precursor E->D Regiospecific Addition

Competing cyclization pathways in pyrazole synthesis and regioselective control strategies.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I obtaining an inseparable mixture of regioisomers instead of a single pyrazole carboxylic acid?

Causality: In unsymmetrical 1,3-dicarbonyls, the two carbonyl groups possess different electrophilicities. If the difference is marginal, the substituted hydrazine will attack both centers indiscriminately, yielding two distinct hydrazone intermediates that cyclize into a mixture of regioisomers[1][4]. Solution: You must alter the transition state energies.

  • Solvent Intervention: Switch to fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents utilize unique hydrogen-bonding networks to heavily bias the reaction pathway toward a single regioisomer[1][4].

  • Substrate Redesign (Self-Validating): Replace the 1,3-diketone with an unsymmetrical enaminodiketone. The hydrazine will exclusively attack the

    
    -carbon via an addition-elimination mechanism, forcing a regiospecific cyclization that inherently prevents the formation of the secondary isomer[5].
    
Q2: My reaction stalls at the acyclic hydrazone intermediate. How do I force the ring closure?

Causality: The initial hydrazone formation is rapid, but the subsequent intramolecular cyclization requires the secondary nitrogen to attack the remaining carbonyl[3]. If this carbonyl is electronically deactivated (e.g., part of an ester group destined to become the carboxylic acid) or sterically hindered, the nucleophilic attack fails to overcome the activation energy barrier. Solution: Implement acid catalysis. Adding a catalytic amount of acetic acid or HCl protonates the unreacted carbonyl oxygen, drastically increasing its electrophilicity and lowering the barrier for the intramolecular attack[3][6][7]. Combine this with a dehydrating environment (e.g., molecular sieves) to drive the equilibrium forward.

Q3: During late-stage functionalization of my pyrazole-5-carboxylic acid, I am seeing unwanted intramolecular cyclization instead of the desired amide. How can I prevent this?

Causality: When coupling a pyrazole carboxylic acid with an amine, the reaction conditions (e.g., using HATU or TBTU) can inadvertently cause the unprotected pyrazole N-H to act as a competing nucleophile. This leads to unwanted cyclic analogs via intramolecular aza-Michael reactions or dimerization[8]. Solution: Temporarily mask the pyrazole N-H. Protecting the N-1 position with a Methoxymethyl (MOM) group prior to carboxylic acid activation completely neutralizes the competing nucleophile. This ensures that only the desired acyclic amide is formed[8].

Quantitative Data: Variables Influencing Regioselectivity

The table below summarizes how specific reaction environments dictate the isomeric ratio during the cyclization of unsymmetrical precursors.

Precursor TypeHydrazine DerivativeSolvent / ConditionsRegioisomeric Ratio (A:B)Reference
Unsymmetrical 1,3-diketoneMethylhydrazineEthanol (Standard)~ 50 : 50[4][6]
4,4,4-trifluoro-1-arylbutan-1,3-diketoneArylhydrazineN,N-Dimethylacetamide (H+)98 : 2[6]
Unsymmetrical 1,3-diketoneMethylhydrazineHFIP (Fluorinated)> 95 : 5[4]
Unsymmetrical Enaminodiketonetert-ButylhydrazineEthanol (Addition-Elimination)> 99 : 1[5]

Diagnostic Workflow

Workflow Start LCMS/NMR Analysis of Crude Reaction Q1 Isomer Mixture? Start->Q1 Q2 Stalled Acyclic Intermediate? Start->Q2 Sol1 Switch to HFIP or Enaminodiketone Q1->Sol1 Yes Sol2 Add Acid Catalyst (e.g., AcOH, HCl) Q2->Sol2 Yes Valid Perform 2D NOESY NMR for Verification Sol1->Valid Sol2->Valid

Troubleshooting workflow for resolving common pyrazole cyclization bottlenecks.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific chemical checkpoints that confirm the success of the step before proceeding.

Protocol A: Regiospecific Synthesis of 1H-Pyrazole-5-carboxylates

This protocol utilizes enaminodiketones to bypass the inherent regioselectivity flaws of standard 1,3-diketones[5].

  • Preparation: In a flame-dried round-bottom flask, dissolve the unsymmetrical enaminodiketone (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration[5].

  • Nucleophilic Addition: Add tert-butylhydrazine hydrochloride (1.1 equiv) or carboxymethylhydrazine to the stirring solution at room temperature[5].

  • Cyclization & Dehydration: Heat the reaction mixture to reflux for 2–4 hours. Self-Validation Checkpoint: Monitor via LCMS. The disappearance of the starting material and the absence of a secondary isomer peak confirm the regiospecific addition-elimination pathway has occurred[5].

  • Isolation: Concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the pure regioisomer (73–94% yield)[5].
    
  • Structural Validation: Dissolve the product in

    
     and perform 2D NOESY NMR. The presence of spatial cross-peaks between the N-substituent protons and the adjacent pyrazole ring proton definitively confirms the regiochemistry[4].
    
Protocol B: MOM-Protection to Prevent Unwanted Cyclization During Amidation

Use this protocol when functionalizing a pyrazole-5-carboxylic acid to prevent the N-H group from triggering an unwanted intramolecular aza-Michael reaction[8].

  • N-Protection: Dissolve the pyrazole carboxylic acid (1.0 equiv) in DMSO (0.3 M). Add

    
     (1.2 equiv) and Methoxymethyl chloride (MOMCl, 3.0 equiv)[8]. Stir at 25°C for 2 hours.
    
  • Amide Coupling: To the MOM-protected intermediate (1.0 equiv), add the target amine (1.2 equiv), TBTU (1.5 equiv), and pyridine (0.2 M)[8]. Stir at 25°C for 2 hours. Self-Validation Checkpoint: LCMS will show exclusively the acyclic amide mass, confirming the MOM group successfully blocked the intramolecular cyclization[8].

  • Deprotection: Treat the purified intermediate with 4N HCl in dioxane (10.0 equiv) at 25°C for 0.5 hours to remove the MOM group and yield the final acyclic pyrazole-5-carboxamide[8].

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis." BenchChem.
  • Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Organic Chemistry Portal / Synlett.
  • BenchChem Technical Support Team. "A Technical Guide to the Knorr Pyrazole Synthesis of 1883." BenchChem.
  • J&K Scientific. "Knorr Pyrazole Synthesis." J&K Scientific LLC.
  • Faria, J. V., et al.
  • OpenLabNotebooks. "Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors." openlabnotebooks.org.

Sources

Technical Support Center: Purification of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted pyrazoles, such as 2-Pyridin-4-ylpyrazole-3-carboxylic acid, is a cornerstone of many research and development programs in the pharmaceutical and materials science sectors.[1] A frequent and significant challenge in this area is the formation of regioisomeric impurities.[2] The reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine can lead to a mixture of products where the substituents on the pyrazole ring are arranged differently.[3][4] Since these regioisomers often have very similar physical properties but can exhibit vastly different biological activities, their effective separation is critical for advancing a project.[5]

This guide provides in-depth technical assistance in a question-and-answer format to help you identify, troubleshoot, and resolve issues related to regioisomeric impurities in your samples of 2-Pyridin-4-ylpyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Identification and Characterization of Regioisomers

Question 1: What are the likely regioisomeric impurities in my synthesis of 2-Pyridin-4-ylpyrazole-3-carboxylic acid, and why do they form?

Answer: The most common synthetic routes to this class of compounds involve the condensation of a 1,3-dicarbonyl compound with 4-pyridylhydrazine. This reaction is prone to forming a mixture of regioisomers because the two carbonyl groups of the precursor have different electronic and steric environments, leading to two possible cyclization pathways.

For the target compound, 2-Pyridin-4-ylpyrazole-3-carboxylic acid , the most probable regioisomeric impurity is 1-Pyridin-4-ylpyrazole-5-carboxylic acid . Their formation is a well-documented challenge in pyrazole synthesis.[4]

Diagram: Formation of Regioisomeric Impurities

G diketone Unsymmetrical 1,3-Dicarbonyl Precursor product Desired Product: 2-Pyridin-4-ylpyrazole-3-carboxylic acid diketone->product Pathway A impurity Regioisomeric Impurity: 1-Pyridin-4-ylpyrazole-5-carboxylic acid diketone->impurity Pathway B hydrazine 4-Pyridylhydrazine hydrazine->product hydrazine->impurity

Caption: Synthetic pathways leading to the desired product and its common regioisomer.

Question 2: How can I reliably detect and quantify the presence of these regioisomers in my sample?

Answer: A combination of chromatographic and spectroscopic techniques is essential for both detecting and quantifying regioisomeric impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying regioisomers due to their often subtle differences in polarity. A reverse-phase C18 column is a common starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. While spectra of regioisomers can be very similar, key differences in chemical shifts, particularly for the protons and carbons on the pyrazole ring, can be diagnostic. For unambiguous assignment, 2D NMR experiments like NOESY can be invaluable, as they can show through-space correlations between protons on the pyridine ring and the pyrazole ring, which will differ between isomers.[7][8]

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, it is crucial for confirming the molecular weight of the components. When coupled with a separation technique like HPLC (LC-MS), it can confirm that the separated peaks are indeed isomers.

Table 1: Example HPLC Method for Regioisomer Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for separating polar heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for acidic analytes.
Gradient 10% B to 90% B over 20 minA gradient elution is crucial for resolving closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 254 nmPyridine and pyrazole rings provide strong UV absorbance.
Temperature 30 °CTemperature control ensures reproducible retention times.
Part 2: Purification Strategies and Troubleshooting

Question 3: What is the most straightforward method to try first for removing a regioisomeric impurity?

Answer: Fractional crystallization should be your first approach, provided there is a discernible difference in the solubility profiles of the regioisomers.[5] This technique is cost-effective and scalable.

The key to success is a systematic solvent screening process. The ideal solvent is one in which the desired product has significantly lower solubility than the impurity at room temperature but is reasonably soluble at an elevated temperature.

Protocol: Fractional Crystallization Screening

  • Preparation: Place ~10 mg of your isomeric mixture into several different vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Cooling & Observation: Place the vials in a refrigerator (4 °C) or freezer (-20 °C) overnight.

  • Analysis: Observe which vials have formed crystals. Isolate the crystals by filtration and analyze their purity by HPLC. The solvent that yields the highest purity of the desired isomer is your best candidate for scaling up.

Question 4: My isomers are not separating well by crystallization. When should I move to column chromatography?

Answer: If crystallization fails to provide the desired purity or results in significant yield loss, flash column chromatography is the next logical step.[5][6] This technique separates compounds based on their differential adsorption to a stationary phase. For regioisomers with small polarity differences, careful optimization is required.

Troubleshooting Guide: Flash Column Chromatography

IssuePotential CauseRecommended Solution
Co-elution of Isomers Mobile phase polarity is too high or too low.Perform a thorough TLC screen using a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Identify a system that gives the best separation (largest ΔRf) and use it for the column.[5]
Poor Resolution / Tailing Peaks Sample was loaded in a solvent that is too strong; column overloading.Use a "dry loading" technique: dissolve the sample in a strong solvent (e.g., DCM/MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]
Low Recovery Compound is sticking to the silica gel (too polar).Add a small amount of a modifier to your mobile phase. For an acidic compound like this, adding 0.5-1% acetic acid can improve peak shape and recovery.

Diagram: Purification Workflow

G start Crude Product (Mixture of Regioisomers) analytical Analyze by HPLC/NMR to Confirm Impurity start->analytical crystallization Attempt Fractional Crystallization analytical->crystallization chromatography Perform Flash Column Chromatography crystallization->chromatography Failure purity_check1 Check Purity >98%? crystallization->purity_check1 Success purity_check2 Check Purity >98%? chromatography->purity_check2 purity_check1->chromatography No final_product Pure 2-Pyridin-4-ylpyrazole- 3-carboxylic acid purity_check1->final_product Yes purity_check2->final_product Yes troubleshoot Troubleshoot Method (e.g., change solvent, use prep-HPLC) purity_check2->troubleshoot No

Caption: Decision workflow for purifying 2-Pyridin-4-ylpyrazole-3-carboxylic acid.

Question 5: I've tried everything and still can't separate the regioisomers. What are my options?

Answer: For extremely challenging separations, you may need to consider more advanced or alternative strategies:

  • Preparative HPLC: While more resource-intensive, preparative HPLC can offer significantly higher resolving power than flash chromatography. The analytical method you developed can often be scaled up directly.

  • Derivatization: It may be possible to temporarily convert the carboxylic acid to an ester or an amide. This new derivative will have a different polarity profile, which might allow for easier separation of the regioisomers by chromatography or crystallization.[2] After separation, the functional group can be hydrolyzed back to the carboxylic acid.

  • Re-evaluate the Synthesis: Often, the most efficient solution is to prevent the formation of the impurity in the first place. Investigate regioselective synthetic methods. Factors like reaction pH, solvent choice (e.g., fluorinated alcohols), and temperature can significantly influence the isomeric ratio.[4][5]

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. Available from: [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Gondim, T. A. S., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(10), 14388-14399. Available from: [Link]

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

  • MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 2-Pyridin-4-ylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "What are the optimal recrystallization solvents for 2-Pyridin-4-ylpyrazole-3-carboxylic acid?"

Technical Insight: 2-Pyridin-4-ylpyrazole-3-carboxylic acid is a bifunctional heterocyclic building block containing a basic pyridine ring and an acidic carboxylic acid moiety. This structural combination creates a zwitterionic (inner salt) character near neutral pH, significantly influencing its solubility profile.

  • Challenge: The molecule often exhibits poor solubility in standard organic solvents (due to high crystal lattice energy from intermolecular ionic bonding) and poor solubility in water (due to the lipophilic aromatic rings).

  • Solution: Successful recrystallization requires disrupting these intermolecular forces using polar protic solvents or pH-controlled solvent systems .

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Structure Pyridine (Basic) + Carboxylic Acid (Acidic)Potential for Zwitterion formation (

).[1]
Polarity HighRequires polar solvents (Alcohols, DMF, DMSO).
pKa (Est.) ~3.5 (Acid), ~5.2 (Pyridine)Solubility is highly pH-dependent. Minimum solubility at Isoelectric Point (pI).
Thermal Stability Generally StableCan withstand reflux temperatures of alcohols/DMF.

Solvent Selection Guide

The following solvent systems are ranked by efficacy based on the "Like Dissolves Like" principle applied to zwitterionic heterocycles.

Tier 1: Primary Solvents (Standard Purification)

Best for initial purity >85% and removal of non-polar impurities.

  • Ethanol (Absolute or 95%): The industry standard. It offers a good balance of polarity to dissolve the compound at reflux while promoting crystallization upon cooling.

  • Methanol: Higher solubility power than ethanol. Use if the compound is too insoluble in refluxing ethanol.

    • Note: Methanol is toxic; ensure residual solvent analysis (ICH Q3C) if used for pharmaceutical applications.

Tier 2: Binary Systems (For Difficult Cases)

Best for highly insoluble crude material or removing inorganic salts.

  • Ethanol / Water (9:1 to 7:3 v/v): The addition of water increases the dielectric constant, helping to solvate the zwitterionic form.

  • DMF / Water (Dropwise method): Dissolve in minimum hot DMF, then add warm water until turbidity appears. Cool slowly.

    • Warning: DMF has a high boiling point (

      
      ). Removing it requires thorough washing or high-vacuum drying.
      
Tier 3: Reactive Recrystallization (Acid-Base Swing)

Best for crude material with <80% purity or mechanical impurities.

  • Dissolution: Dilute HCl (forms the soluble hydrochloride salt).

  • Precipitation: Neutralization with NaOH/Ammonia to the Isoelectric Point (pH ~4-5).

Troubleshooting & FAQs

Q1: The solid dissolves in boiling ethanol but "oils out" (forms a liquid blob) instead of crystallizing upon cooling. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or the solvent is too non-polar. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: Add a tiny amount of pure solid at a temperature slightly below the boiling point to provide a nucleation surface.

  • Increase Polarity: Add a small amount of Methanol or Water (1-5%) to the hot solution. This increases the solubility slightly, preventing the rapid crash-out that leads to oiling.

  • Slow Down Cooling: Wrap the flask in foil or a towel to cool to room temperature over 2-3 hours. Rapid cooling favors oiling.

Q2: My compound is not dissolving even in refluxing ethanol. What should I do?

Diagnosis: The crystal lattice energy is too high (strong zwitterionic interactions). Corrective Action:

  • Switch to Methanol: It is more polar.

  • Acidify: Add a few drops of Acetic Acid or HCl to the alcohol. This protonates the carboxylic acid (removing the negative charge) or the pyridine (fully protonating), breaking the zwitterionic network and significantly increasing solubility.

    • Note: This may crystallize the salt form (e.g., Hydrochloride). If you need the free acid, you must wash the crystals with a buffer or perform a final neutralization step.

Q3: The yield is very low (<40%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or you are not at the Isoelectric Point (pI). Corrective Action:

  • Concentrate: Evaporate 50% of the solvent before cooling.

  • Check pH: If using water/alcohol mixtures, ensure the pH is near the pI (approx pH 4.5). If the solution is too acidic or basic, the molecule remains charged and soluble.

  • Second Crop: Cool the filtrate in an ice bath (

    
    ) for 12 hours to harvest a second crop of crystals.
    

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-003 Scope: Recrystallization of 2-Pyridin-4-ylpyrazole-3-carboxylic acid.

Materials
  • Crude 2-Pyridin-4-ylpyrazole-3-carboxylic acid (10 g)

  • Solvent: Ethanol (Absolute)[2]

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Workflow
  • Preparation: Place 10 g of crude solid in a 250 mL round bottom flask.

  • Solvent Addition: Add 50 mL of Ethanol (5 vol). Add a stir bar.

  • Heating: Heat to reflux (

    
    ) with stirring.
    
  • Solubility Check:

    • Scenario A (Dissolves): Proceed to Step 5.

    • Scenario B (Insoluble): Add more Ethanol in 10 mL increments through the condenser until dissolved. Do not exceed 20 volumes (200 mL).

    • Scenario C (Still Insoluble): Switch to Methanol or add 10% Water .

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then cool in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethanol.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Visual Logic & Decision Pathways

Figure 1: Solubility & Solvent Decision Tree

RecrystallizationLogic Start Start: Crude Solid CheckSolubility Test Solubility in Refluxing Ethanol (10 vol) Start->CheckSolubility Dissolved Fully Dissolved? CheckSolubility->Dissolved YesDissolve Cool Slowly to RT then 0°C Dissolved->YesDissolve Yes NoDissolve Insoluble Dissolved->NoDissolve No Oiling Problem: Oiling Out YesDissolve->Oiling Liquid separates Success Filter & Dry (Pure Crystals) YesDissolve->Success Crystals form SwitchSolvent Switch to Methanol or Ethanol/Water (9:1) NoDissolve->SwitchSolvent CheckSolubility2 Dissolved? SwitchSolvent->CheckSolubility2 CheckSolubility2->YesDissolve Yes AcidBase Use Acid/Base Swing (Dissolve in HCl -> Neutralize) CheckSolubility2->AcidBase No AcidBase->Success FixOiling 1. Re-heat 2. Add Seed Crystal 3. Add 5% Methanol Oiling->FixOiling FixOiling->YesDissolve

Caption: Decision matrix for solvent selection based on solubility and physical behavior.

Figure 2: Zwitterionic Equilibrium & Solubility

Zwitterion Cation Cationic Form (Soluble in Acid) pH < 3 Zwitterion Zwitterion (Neutral) (Least Soluble) pH ~ 4-5 Cation->Zwitterion - H+ Zwitterion->Cation + H+ Anion Anionic Form (Soluble in Base) pH > 7 Zwitterion->Anion - H+ Anion->Zwitterion + H+

Caption: The solubility of 2-Pyridin-4-ylpyrazole-3-carboxylic acid is pH-dependent.[2] Recrystallization yield is maximized at the Zwitterionic (isoelectric) point.

References

  • Vertex AI Search. (2026). Recrystallization of pyrazole carboxylic acids solvents. Retrieved from 3

  • Asian Journal of Chemistry. (2025). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from 4

  • ChemSrc. (2025). 2-Pyridin-4-ylpyrazole-3-carboxylic acid (CAS 2416235-80-6).[5] Retrieved from 5

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Pyridin-4-ylpyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyridin-4-ylpyrazole-3-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of steric hindrance encountered during the synthesis and derivatization of this important heterocyclic scaffold.

Introduction: Understanding the Challenge

The 2-Pyridin-4-ylpyrazole-3-carboxylic acid core structure presents a unique steric challenge. The bulky pyridine ring at the N2 position of the pyrazole, adjacent to the C3-carboxylic acid, creates a sterically congested environment. This crowding can significantly impede the approach of nucleophiles, leading to low reaction yields, slow reaction rates, and the formation of unwanted byproducts. This guide is designed to provide logical, field-proven strategies to overcome these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during common synthetic transformations in a question-and-answer format.

Issue 1: Amide Bond Formation

Q: I am experiencing consistently low yields (<30%) when trying to form an amide from 2-Pyridin-4-ylpyrazole-3-carboxylic acid and a primary or secondary amine using standard EDC/HOBt coupling conditions. What is causing this and how can I improve my yield?

A: This is a classic case of steric hindrance. The pyridine ring at the N2 position restricts access to the C3-carboxylic acid. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough to activate the hindered carboxylic acid efficiently, or the resulting activated intermediate is too sterically shielded for the amine to attack effectively.[1][2]

Solutions & Step-by-Step Protocol:

The key is to use a more powerful coupling reagent that forms a highly reactive intermediate, less susceptible to steric effects.[3][4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice for such challenging couplings.[3][5]

Protocol: High-Efficiency Amidation using HATU

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the 2-Pyridin-4-ylpyrazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1-1.2 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require extended reaction times (12-24 hours) or gentle heating (40-50 °C).[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data-Driven Reagent Selection:

For particularly challenging couplings, a screening of modern coupling reagents is often necessary. The choice of reagent can dramatically impact yield and reaction time.[1]

Coupling ReagentAdditiveTypical BaseRelative Efficacy for Hindered SystemsKey Feature
EDCHOBtDIPEA/NMMLow to ModerateWater-soluble byproducts.[6][7]
DCCDMAP-Low to ModerateDicyclohexylurea (DCU) byproduct is insoluble.[8]
HATU -DIPEA/Collidine High Forms highly reactive OAt-active ester; low racemization. [3][5]
T3P®PyridinePyridineModerate to HighLow epimerization; byproducts are water-soluble.[9]
COMU-DIPEAHighHigh solubility and reactivity.

Visualizing the Mechanism:

The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to intermediates formed by carbodiimides.[3][5]

HATU_Mechanism cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH Hindered Carboxylic Acid Base Base (DIPEA) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Amine Amine (R'-NH2) ActiveEster->Amine Amide Target Amide Amine->Amide Amine->Amide Attack on Active Ester

Caption: HATU-mediated amide coupling workflow.

Issue 2: Ester Formation

Q: I am attempting a Fischer esterification of the 2-Pyridin-4-ylpyrazole-3-carboxylic acid with a secondary alcohol (e.g., isopropanol) and catalytic sulfuric acid, but the conversion is negligible even after prolonged heating. Why is this failing?

A: Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[10] The bulky groups adjacent to both the carboxylic acid and the secondary alcohol prevent the reactants from achieving the necessary proximity for the reaction to occur at a reasonable rate. Furthermore, harsh acidic conditions might not be compatible with all functionalities on your molecule.

Solutions & Step-by-Step Protocol:

To overcome this, you must first activate the carboxylic acid to make it a much more potent electrophile. One of the most reliable methods is to convert the carboxylic acid to its corresponding acyl chloride.[11][12]

Protocol: Esterification via Acyl Chloride Intermediate

  • Acyl Chloride Formation: In a fume hood, suspend the 2-Pyridin-4-ylpyrazole-3-carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C. Add the secondary alcohol (1.2-1.5 eq.) followed by a tertiary amine base like triethylamine or pyridine (1.5 eq.) to scavenge the HCl byproduct.

  • Reaction & Work-up: Let the reaction stir at room temperature overnight. Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Alternative Mild Esterification (Steglich Esterification):

For acid-sensitive substrates, a Steglich esterification using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine) provides a milder alternative, though it may still be slow with highly hindered substrates.[8]

Issue 3: N-Arylation of the Pyrazole Ring

Q: My attempts to perform an N-arylation on the N1 position of the pyrazole ring using standard copper-catalyzed (Ullmann-type) conditions are failing. What alternative strategies can I employ?

A: The N1 position of the pyrazole is sterically shielded by the C5-substituent and the bulky 2-pyridin-4-yl group. Traditional Ullmann conditions often require high temperatures and may not be effective for such hindered substrates.[13] A more modern and highly effective approach is the Buchwald-Hartwig amination, which uses a palladium catalyst with specialized bulky phosphine ligands.[14]

Solutions & Step-by-Step Protocol:

The success of a Buchwald-Hartwig coupling for this transformation is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands are necessary to facilitate the challenging reductive elimination step with the hindered pyrazole.[15][16]

Protocol: Buchwald-Hartwig N-Arylation

  • Setup: To an oven-dried Schlenk flask, add the 2-Pyridin-4-ylpyrazole derivative (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) or a G3/G4 precatalyst (2-5 mol%), and a bulky phosphine ligand like tBuBrettPhos or RuPhos (4-10 mol%).[15]

  • Reagents: Add a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (2.0-2.5 eq.).

  • Solvent & Reaction: Evacuate and backfill the flask with an inert gas (Argon). Add anhydrous, degassed toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Optimization Workflow:

Optimizing a Buchwald-Hartwig reaction involves screening several parameters.

Buchwald_Optimization cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions Start Reaction Setup: Pyrazole + Aryl Halide Pd_Source Pd Source (e.g., Pd2(dba)3) Ligand Ligand (e.g., tBuBrettPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Temp Temperature (80-110 °C) Analysis Analyze Yield (LC-MS / NMR) Pd_Source->Analysis Ligand->Analysis Base->Analysis Solvent->Analysis Temp->Analysis Analysis->Ligand Low Yield? Screen Ligands Analysis->Base Low Yield? Screen Bases Result Optimized Product Analysis->Result High Yield

Caption: Optimization workflow for Buchwald-Hartwig N-arylation.

Frequently Asked Questions (FAQs)

Q1: What spectroscopic evidence can confirm the presence of steric hindrance in my molecule?

In ¹H NMR spectroscopy, significant downfield shifting of protons near the congested area can be indicative of steric compression. Furthermore, if rotation around a single bond is restricted due to bulky substituents (atropisomerism), you may observe broad signals or even distinct sets of signals for the same protons at room temperature. X-ray crystallography provides the most definitive evidence, allowing for direct visualization of the spatial arrangement of atoms and measurement of bond angles and distances that deviate from the ideal due to steric strain.

Q2: Are there alternative synthetic routes that can circumvent these steric issues?

Yes. Instead of adding the bulky pyridine group to a pre-formed pyrazole-3-carboxylic acid, consider a convergent synthesis where the pyrazole ring is formed last. For instance, a cyclocondensation reaction between a 1,3-dicarbonyl compound (already containing the precursor to the carboxylic acid) and 4-pyridylhydrazine can be an effective strategy.[17][18] The regioselectivity of this cyclization can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[18]

Q3: How does the electronic nature of the substituents on the pyridine or pyrazole rings affect the steric hindrance problem?

Electron-withdrawing groups on the pyrazole ring can increase the acidity of the N1-proton, potentially facilitating N-arylation reactions.[19] Conversely, electron-donating groups can increase the basicity of the pyrazole ring system. While these electronic effects don't change the physical size of the groups, they can alter the reactivity of the molecule, sometimes allowing reactions to proceed under milder conditions where steric effects are less prohibitive.

Q4: Can computational chemistry help predict and solve these steric hindrance issues?

Absolutely. Molecular modeling and computational chemistry are powerful tools for this purpose. By calculating the transition state energies for different reaction pathways (e.g., with different coupling reagents or ligands), you can predict which conditions are most likely to be successful. Steric maps and conformational analysis can visualize the crowded environment around the reactive center, helping to rationally design less-hindered analogues or choose reagents that can better navigate the steric bulk.

References

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]

  • How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • Bildirici, İ., & Çetinkaya, S. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 391-402. Available at: [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-268. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(3), 512-515. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(63), 38459-38481. Available at: [Link]

  • Pimenova, E. S., et al. (2023). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 28(3), 1369. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Kurt, B. Z., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137910. Available at: [Link]

  • Process for the preparation of pyridine carboxylic acid esters. Google Patents.
  • Přibylka, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5109. Available at: [Link]

  • De-coupling the use of amide coupling reagents. UCL Discovery. Available at: [Link]

  • Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • Santos, M. A. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. Available at: [Link]

  • Berenguer, R., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts, 8(12), 617. Available at: [Link]

  • Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Bioorganic & Medicinal Chemistry, 22(15), 3945-3953. Available at: [Link]

  • Angell, Y. L., et al. (2011). Amide coupling of sterically hindered substrates. Organic & Biomolecular Chemistry, 9(1), 38-41. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(38), 8948-8951. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability of 2-Pyridin-4-ylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-Pyridin-4-ylpyrazole-3-carboxylic acid in acidic and basic media. The information herein is designed to help you anticipate and address challenges during your experimental work.

I. Understanding the Molecule: Key Stability Considerations

2-Pyridin-4-ylpyrazole-3-carboxylic acid possesses a unique chemical architecture that influences its stability. The molecule contains both a pyridine ring, which is basic, and a pyrazole ring with a carboxylic acid group, which is acidic. This amphoteric nature, combined with the aromaticity of both heterocyclic rings, dictates its behavior under different pH conditions. The lone pair of electrons on the pyridine nitrogen makes it susceptible to protonation in acidic media, while the carboxylic acid group can be deprotonated in basic media.[1] The stability of the pyrazole ring itself is influenced by the substitution pattern.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: The primary degradation pathways for 2-Pyridin-4-ylpyrazole-3-carboxylic acid under stress conditions are hydrolysis and decarboxylation.

  • Hydrolysis: In both acidic and basic media, the amide bond within the pyrazole ring could theoretically be susceptible to hydrolysis, although pyrazoles are generally stable aromatic systems. More likely, hydrolysis could affect any ester or amide derivatives of the carboxylic acid.[3][4]

  • Decarboxylation: The carboxylic acid group attached to the pyrazole ring can be lost as carbon dioxide, particularly under thermal stress, and this process can sometimes be facilitated by acidic or basic conditions.[5][6][7] The presence of the pyridine ring might influence the ease of decarboxylation.

Q2: How does the pyridine ring influence the stability of the molecule in acidic media?

A2: The pyridine ring contains a basic nitrogen atom that will be protonated in acidic conditions. This protonation increases the overall water solubility of the molecule. This change in electron distribution within the molecule can potentially alter the stability of the adjacent pyrazole ring and the carboxylic acid group.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[8][9] This method should be capable of separating the parent compound from any potential degradation products. Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of any significant degradants.[8][]

  • UV-Vis Spectroscopy: To monitor changes in the chromophore of the molecule, which can indicate degradation.[8]

II. Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][12]

Common Issues & Solutions
Issue Potential Cause Troubleshooting Steps & Rationale
No degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions.Increase the stressor concentration (e.g., use 1M HCl or NaOH instead of 0.1M), increase the temperature (e.g., to 60-80 °C), or extend the duration of the study.[13] The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. A kinetic study with multiple time points is recommended to find the optimal conditions.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry.The mobile phase pH should be optimized to ensure consistent ionization of the analyte and any degradants. Given the amphoteric nature of the molecule, a buffered mobile phase is crucial. Consider a different column stationary phase if resolution issues persist.
Inconsistent results between replicate experiments. Variability in experimental setup (e.g., temperature fluctuations, inaccurate concentrations).Ensure precise control of all experimental parameters. Use a calibrated oven or water bath for temperature control and accurately prepare all solutions.
Experimental Workflow for Forced Degradation Studies

Below is a diagram illustrating a typical workflow for conducting forced degradation studies on 2-Pyridin-4-ylpyrazole-3-carboxylic acid.

Forced_Degradation_Workflow cluster_analysis Analysis Prep Prepare Stock Solution of Compound Stress_Acid Incubate with Acid (e.g., RT, 60°C) Prep->Stress_Acid Stress_Base Incubate with Base (e.g., RT, 60°C) Prep->Stress_Base Control Control Sample (Solvent only) Prep->Control Acid Prepare Acidic Solution (e.g., 0.1M, 1M HCl) Acid->Stress_Acid Base Prepare Basic Solution (e.g., 0.1M, 1M NaOH) Base->Stress_Base Neutralize_Acid Neutralize Acidic Sample Stress_Acid->Neutralize_Acid Neutralize_Base Neutralize Basic Sample Stress_Base->Neutralize_Base HPLC HPLC Analysis Control->HPLC Neutralize_Acid->HPLC Neutralize_Base->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants are observed

Caption: Workflow for forced degradation studies.

III. Detailed Experimental Protocols

These protocols provide a starting point for your investigations. Optimization may be necessary based on the specific properties of your material.

Protocol 1: Acidic Degradation

Objective: To assess the stability of 2-Pyridin-4-ylpyrazole-3-carboxylic acid in acidic conditions.

Materials:

  • 2-Pyridin-4-ylpyrazole-3-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Prepare a control sample by adding the same volume of stock solution to an equal volume of water.

  • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before HPLC analysis, neutralize the acidic samples with an appropriate amount of NaOH solution.[13]

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at the initial time point.

Protocol 2: Basic Degradation

Objective: To evaluate the stability of 2-Pyridin-4-ylpyrazole-3-carboxylic acid in basic conditions.

Materials:

  • Same as for acidic degradation, but with NaOH as the primary stressor and HCl for neutralization.

Procedure:

  • Follow steps 1-8 from the acidic degradation protocol, substituting NaOH solutions (0.1 M and 1 M) for the HCl solutions.

  • Neutralize the basic samples with an appropriate amount of HCl solution before HPLC analysis.[13]

IV. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-Pyridin-4-ylpyrazole-3-carboxylic acid in acidic and basic media.

Degradation_Pathways cluster_main 2-Pyridin-4-ylpyrazole-3-carboxylic acid cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent 2-Pyridin-4-ylpyrazole-3-carboxylic acid Protonated_Pyridine Protonated Pyridine Derivative Parent->Protonated_Pyridine Protonation Carboxylate_Salt Carboxylate Salt Parent->Carboxylate_Salt Deprotonation Decarboxylated_Acid Decarboxylated Product (2-Pyridin-4-ylpyrazole) Protonated_Pyridine->Decarboxylated_Acid Decarboxylation (Heat) Decarboxylated_Base Decarboxylated Product (2-Pyridin-4-ylpyrazole) Carboxylate_Salt->Decarboxylated_Base Decarboxylation (Heat)

Caption: Potential degradation pathways.

V. Summary of Expected Stability

Based on the general principles of organic chemistry and the structure of the molecule, the following stability profile can be anticipated.

Condition Expected Stability Primary Degradation Pathway Comments
Acidic (e.g., 0.1 M HCl, RT) Likely stable-Protonation of the pyridine ring is expected, but significant degradation is unlikely without additional stress (e.g., heat).
Acidic (e.g., 1 M HCl, 60 °C) Potential for degradationDecarboxylationThe combination of strong acid and heat may promote decarboxylation.
Basic (e.g., 0.1 M NaOH, RT) Likely stable-Formation of the carboxylate salt is expected, which is generally stable.
Basic (e.g., 1 M NaOH, 60 °C) Potential for degradationDecarboxylationStrong base and heat can facilitate decarboxylation.

This guide is intended to provide a comprehensive starting point for your stability studies. Always refer to the latest regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for specific requirements for stability testing.[10][12]

VI. References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.

  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

  • Analytical Techniques In Stability Testing. (2025). Separation Science.

  • Spotlight on stability: API and drug product testing. Almac.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC.

  • Forced degradation study under acidic conditions. (2019). ResearchGate.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2019). Inorganic Chemistry Frontiers.

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). PubMed.

Sources

Technical Support Center: Separation of Pyridinyl-Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the separation of 1-pyridin-4-yl and 2-pyridin-4-yl pyrazole constitutional isomers. The synthesis of pyrazoles, particularly from unsymmetrical precursors, frequently yields a mixture of regioisomers.[1] The 1-pyridin-4-yl and 2-pyridin-4-yl pyrazole isomers present a significant purification challenge due to their nearly identical physical properties, such as polarity and molecular weight, making their separation by standard techniques non-trivial.[2]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, detailed protocols, and troubleshooting advice to enable the successful isolation and characterization of these valuable chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are 1-pyridin-4-yl and 2-pyridin-4-yl pyrazole isomers, and why are they so difficult to separate?

A1: These are constitutional isomers (or regioisomers), meaning they share the same molecular formula but differ in the connectivity of their atoms. Specifically, the pyridin-4-yl group is attached to a different nitrogen atom of the pyrazole ring (the N1 or N2 position). Pyrazole itself can exist in two tautomeric forms, and alkylation or arylation can occur at either nitrogen, often leading to a mixture of products.[3] Their separation is challenging because the constitutional difference results in only a minor change in overall polarity and steric profile, causing them to behave very similarly in chromatographic systems.[2]

Q2: What are the primary experimental strategies for separating these pyridinyl-pyrazole regioisomers?

A2: The three most effective strategies are:

  • Preparative Column Chromatography: High-resolution flash chromatography or HPLC are the workhorses for isomer separation. Success hinges on the careful selection of the stationary and mobile phases to exploit subtle differences in polarity.[2][4]

  • Fractional Crystallization: This method is viable if the isomers exhibit different solubility profiles in a given solvent system. The strategy is often enhanced by converting the isomers into salts (e.g., hydrochlorides or sulfates), which may have significantly different crystal packing energies and solubilities, allowing one to crystallize preferentially.[5][6]

  • Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster run times compared to traditional HPLC.[4]

Q3: How can I definitively identify and assign the structure of each isolated isomer?

A3: Unambiguous structural assignment is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[7] While 1D ¹H and ¹³C NMR will show distinct spectra for each isomer, 2D NMR techniques are required for definitive assignment.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons. For the 1-pyridin-4-yl isomer, a NOE correlation will be observed between the pyrazole ring protons (e.g., H3 or H5) and the ortho-protons of the pyridine ring. This spatial proximity is absent in the 2-pyridin-4-yl isomer.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It allows you to "walk" through the molecular structure, confirming the connectivity between the pyridine and pyrazole rings.[9]

Q4: Is it possible to control the synthesis to favor one isomer over the other?

A4: Yes, achieving regioselective synthesis is the most elegant solution, though it can be challenging.[7][8] Reaction conditions such as solvent, temperature, and the use of directing groups or specific catalysts can influence the isomeric ratio.[9] For instance, using fluorinated solvents like trifluoroethanol (TFE) has been shown to direct the regioselectivity in some pyrazole syntheses.[4] However, when a mixture is unavoidable, robust purification methods remain essential.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the separation process.

Problem 1: My isomers are co-eluting or show very poor separation on a silica gel column.

  • Possible Cause: The mobile phase polarity is not optimal for resolving isomers with very similar Rf values. The column may also be overloaded.

  • Solution Pathway:

    • Re-optimize on TLC: Before running the column, ensure you can see baseline separation of the two spots on a TLC plate. Test a wide range of solvent systems. A common mobile phase for these systems is a gradient of ethyl acetate in hexanes or petroleum ether.[2]

    • Use a Shallow Gradient: If you see slight separation on TLC, a shallow gradient during column chromatography is crucial. For example, instead of running a 0% to 50% ethyl acetate gradient, try a 20% to 35% gradient over many column volumes.

    • Employ Dry Loading: Dissolving the sample in a strong solvent (like DCM or MeOH) and loading it directly onto the column can cause band broadening. Instead, pre-adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this to the top of your packed column. This "dry loading" technique almost always improves resolution.[2]

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) support, as the isomer interaction with these phases may be different enough to achieve separation.

Problem 2: I am attempting fractional crystallization, but no crystals are forming.

  • Possible Cause: The solution is not supersaturated, the chosen solvent is not appropriate, or the isomers form a eutectic mixture.

  • Solution Pathway:

    • Induce Supersaturation: Concentrate the solution by slowly evaporating the solvent. Once slightly cloudy, add a minimal amount of solvent back to clarify and then allow it to cool slowly.[5]

    • Slow Cooling & Seeding: Rapid cooling often leads to oils or amorphous solids. Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator. If you have a pure crystal of one isomer, add a tiny speck ("seed crystal") to encourage crystallization.

    • Utilize an Anti-Solvent: Dissolve your mixture in a good solvent (e.g., ethanol), and then slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes or water) until turbidity persists.

    • Attempt Salt Formation: This is the most powerful technique. Dissolve the isomer mixture in a suitable solvent like ethanol or isopropanol. Add one equivalent of an acid (e.g., a solution of HCl in ether, or sulfuric acid). The resulting salt of one isomer may be significantly less soluble and will crystallize out. The free base can be recovered later by neutralization and extraction.[5][6]

Problem 3: My NMR spectra show duplicate sets of peaks, but I'm not sure which set corresponds to which isomer.

  • Possible Cause: You have successfully isolated the two isomers, but 1D NMR alone is insufficient for definitive assignment.

  • Solution Pathway:

    • Run a NOESY Experiment: As detailed in FAQ A3, this is the gold standard. Look for the key correlation between the pyrazole C-H and the pyridine C-H protons that are close in space in the 1-pyridin-4-yl isomer.[9]

    • Run an HMBC Experiment: Identify the quaternary carbon of the pyridine ring attached to the pyrazole nitrogen. Then, look for 3-bond correlations from the pyrazole protons to this carbon. The pattern of correlations will be unique for each isomer and will confirm the connectivity.[9]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation during flash column chromatography.

G start Poor or No Separation on Silica Column check_tlc Is separation visible on TLC? start->check_tlc optimize_mp Optimize Mobile Phase (e.g., shallow gradient, different solvents) check_tlc->optimize_mp No dry_load Use Dry Loading Technique? check_tlc->dry_load Yes, but poor on column optimize_mp->dry_load perform_dry_load Pre-adsorb sample onto silica dry_load->perform_dry_load Yes change_sp Consider Alternative Stationary Phase (Alumina, C18) dry_load->change_sp No, still fails success Separation Achieved perform_dry_load->success change_sp->success

Caption: Troubleshooting flowchart for co-eluting isomers.

Detailed Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol assumes a mixture of isomers that show slight separation on a TLC plate with 40% Ethyl Acetate in Hexane.

  • Column Packing:

    • Select a glass column appropriate for your sample size (e.g., 40g of silica for a 1g sample).

    • Prepare a slurry of silica gel (230-400 mesh) in 10% ethyl acetate/hexane.[2]

    • Pour the slurry into the column and use positive air pressure to pack it firmly, ensuring a flat, stable top surface.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude isomer mixture (~1g) in a minimal amount of dichloromethane or methanol.

    • Add ~2-3g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column bed.[2]

  • Elution and Fractionation:

    • Begin elution with a non-polar mobile phase (e.g., 15% ethyl acetate/hexane) to allow the sample band to tighten at the top of the column.

    • Slowly and methodically increase the polarity. A suggested shallow gradient:

      • 2 column volumes (CV) of 15% EtOAc/Hex

      • 5 CVs of 20% EtOAc/Hex

      • 10 CVs of a linear gradient from 20% to 35% EtOAc/Hex

      • 5 CVs of 35% EtOAc/Hex

    • Collect fractions continuously and monitor them by TLC. Use a UV lamp (254 nm) for visualization.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Separation via Crystallization of Acid Addition Salts

This method is highly effective if one isomer's salt is significantly less soluble than the other's.

  • Dissolution: Dissolve the crude isomer mixture in a minimum amount of a suitable organic solvent (e.g., ethanol or isopropanol). Gentle heating may be required.[5]

  • Acid Addition: To the stirred solution, add one molar equivalent of an acid. For example, add a 2M solution of sulfuric acid in isopropanol dropwise. Alternatively, a solution of HCl in diethyl ether can be used.

  • Crystallization: Stir the solution at room temperature and observe for the formation of a precipitate. If no crystals form, cool the solution slowly to 4°C, and then to -20°C if necessary. Gently scratching the inside of the flask with a glass rod can initiate crystallization.[5]

  • Isolation: Collect the crystallized salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any surface impurities.

  • Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).[1]

    • The purified pyrazole isomer will either precipitate (if solid) or can be extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure isomer.[1]

Data Summary Table: Typical Chromatographic Conditions
TechniqueStationary PhaseMobile Phase SystemModifier/AdditiveDetection
Flash Chromatography Silica Gel (Normal Phase)Hexane / Ethyl Acetate (Gradient)NoneUV (254 nm)
Analytical NP-HPLC Polysaccharide-based (e.g., Lux Cellulose)n-Hexane / Isopropanol (Isocratic)NoneUV (254/280 nm)
Analytical RP-HPLC C18Acetonitrile / Water (Gradient)0.1% TFA or Formic Acid[2][10]UV (254/280 nm)
Visualization of Method Selection Process

G start Start: Mixture of Pyridinyl-Pyrazole Isomers check_solubility Test Differential Solubility/ Crystal Formation start->check_solubility crystallize Pursue Fractional Crystallization (consider salt formation) check_solubility->crystallize Difference Observed check_tlc Screen on TLC (Silica, Alumina) check_solubility->check_tlc No Difference/ Oils Form success Pure Isomers crystallize->success flash_chrom Use Preparative Flash Chromatography check_tlc->flash_chrom Separation Observed hplc_sfc Use HPLC or SFC for high-resolution/analytical scale check_tlc->hplc_sfc Very Poor or No Separation flash_chrom->success hplc_sfc->success

Sources

Validation & Comparative

C13 NMR chemical shifts for 2-Pyridin-4-ylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation & C13 NMR Benchmarking: 2-(Pyridin-4-yl)pyrazole-3-carboxylic Acid

Part 1: Executive Summary & Strategic Context

The Analytical Challenge: In the development of kinase inhibitors and metal-organic frameworks (MOFs), the scaffold 2-(pyridin-4-yl)pyrazole-3-carboxylic acid (often systematically referred to as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid or its 1,3-isomer depending on tautomer trapping) presents a classic regioisomeric dilemma. The synthesis of N-aryl pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Differentiating these requires precise C13 NMR interpretation, as 1H NMR often shows overlapping aromatic signals.

Scope of Guide: This guide objectively compares the C13 NMR chemical shifts of the target molecule against its primary regioisomeric alternative. It provides a self-validating spectral assignment protocol using 2D NMR (HMBC/HSQC) to ensure structural certainty in drug development pipelines.

Part 2: Comparative C13 NMR Data Analysis

The following data differentiates the target structure (Structure A: 1-substituted-3-carboxylic acid) from its thermodynamic or kinetic alternative (Structure B: 1-substituted-5-carboxylic acid).

Note on Nomenclature: For clarity in this guide, we assume the "2-pyridin-4-yl" nomenclature refers to the pyridine ring attached to the pyrazole nitrogen adjacent to the C3-carboxyl group (a 1,5-relationship in IUPAC, or 2,3 in older conventions). However, we present the comparison between the two critical isomers.

Table 1: Chemical Shift Benchmarking (DMSO-d6)
Carbon PositionTarget: 1-(Pyridin-4-yl)-1H-pyrazole-3-COOH (δ ppm)Alternative: 1-(Pyridin-4-yl)-1H-pyrazole-5-COOH (δ ppm)Diagnostic Delta (Δ)
C=O (Carboxyl) 162.5 - 163.5 160.0 - 161.5 ~2.0 ppm (Steric strain in 1,5-isomer shields C=O)
Pyz-C3 143.0 - 145.0 (Quaternary)139.0 - 141.0 (CH)Type Change (Cq vs CH)
Pyz-C4 108.0 - 109.5 (CH)109.0 - 111.0 (CH)Minimal (< 2 ppm)
Pyz-C5 129.0 - 131.0 (CH)134.0 - 136.0 (Quaternary)Type Change (CH vs Cq)
Pyr-C2/C6 150.5 - 151.0 150.0 - 150.5 Negligible
Pyr-C3/C5 114.0 - 116.0 119.0 - 121.0 ~5.0 ppm (Anisotropic effect of COOH)
Pyr-C4 (Ipso) 145.0 - 146.0 146.0 - 147.0 Minimal

Key Differentiator:

  • Target (3-COOH): C5 is a CH (visible in DEPT-135/HSQC).

  • Alternative (5-COOH): C5 is Quaternary (invisible in DEPT-135).

Part 3: Mechanistic Logic & Visualization

To interpret these shifts, one must understand the electronic environment created by the pyridine ring acting as an electron-withdrawing group (EWG) on the pyrazole nitrogen.

Diagram 1: Structural Isomerism & NMR Logic

G Start Synthetic Mixture IsomerA Target: 1,3-Isomer (COOH at C3, Pyridine at N1) Less Steric Clash Start->IsomerA Major Product (Thermal Control) IsomerB Alternative: 1,5-Isomer (COOH at C5, Pyridine at N1) High Steric Clash Start->IsomerB Minor Product (Kinetic Control) ShiftLogic C5 is CH (High Field) C3 is Cq-COOH IsomerA->ShiftLogic NMR Signature ShiftLogicB C5 is Cq-COOH C3 is CH (Deshielded) IsomerB->ShiftLogicB NMR Signature

Caption: Logical flow differentiating the 1,3-isomer (Target) from the 1,5-isomer based on steric and electronic environments.

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures the correct assignment of the N-substituted pyrazole, which is the most common point of failure in characterizing this class of compounds.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the carboxylic acid and prevention of aggregation).

  • Concentration: 15-20 mg in 0.6 mL solvent. Note: Low concentration (<5 mg) may result in missing quaternary carbons in 2D experiments.

Step 2: Acquisition Sequence
  • 1H NMR (16 scans): Identify the Pyrazole-H4 (singlet/doublet ~7.0 ppm) and Pyridine protons (AA'BB' system).

  • 13C {1H} NMR (1024 scans): Locate the Carbonyl (~162 ppm) and the distinct Pyrazole C4 (~109 ppm).

  • DEPT-135: Determine if C3 or C5 is the CH.

    • If Target: One Pyrazole CH signal (C5) and one Quaternary signal (C3).

    • If Alternative: One Pyrazole CH signal (C3) and one Quaternary signal (C5).

  • 1H-15N HMBC (Critical): This is the "Gold Standard" validation.

    • Set optimization for long-range coupling (J = 8 Hz).

    • Target: The Pyrazole C5-H proton will show a strong 2-bond correlation to N1 (which is attached to the Pyridine).

    • Alternative: The Pyrazole C3-H proton is too far (3 bonds) to show a strong correlation to N1, or shows a weak one compared to N2.

Diagram 2: Assignment Workflow

Workflow Step1 1. Acquire 1H NMR Step2 2. Identify Pyrazole CH (Singlet) Step1->Step2 Step3 3. Acquire 1H-13C HMBC Step2->Step3 Decision Does Pyrazole-CH correlate to COOH? Step3->Decision ResultA YES: Correlation Exists (H4 to C3-COOH) Decision->ResultA 2-bond (Target) ResultB NO: No Correlation (H4 to C5-COOH) Decision->ResultB 3-bond (Weak) Final Confirm with 1H-15N HMBC (N1-Pyridine Link) ResultA->Final

Caption: Step-by-step decision tree for confirming the regiochemistry of the carboxylic acid position relative to the pyridine ring.

Part 5: References

  • Elguero, J., et al. (2002).[1] Pyrazoles.[1][2][3][4][5][6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier.

    • Foundational text for pyrazole 13C chemical shifts and tautomerism.

  • Claramunt, R. M., et al. (2006). "The structure of N-phenylpyrazoles revisited: 13C and 15N CPMAS NMR study." Arkivoc.

    • Provides comparative shifts for N-aryl pyrazoles similar to the N-pyridyl system.

  • SDBS Web: Spectral Database for Organic Compounds . (2024). National Institute of Advanced Industrial Science and Technology (AIST).

    • Reference data for Pyridine-4-carboxylic acid and Pyrazole-3-carboxylic acid fragments.

  • Foces-Foces, C., et al. (2001). "A Solid-State NMR and Computational Study of Pyrazole-4-Carboxylic Acid." Journal of Physical Chemistry A.

    • Validates the carboxylic acid carbon shifts (~162 ppm) and hydrogen bonding effects.

Sources

Mass spectrometry fragmentation pattern of 2-Pyridin-4-ylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid

Executive Summary & Structural Context

This guide provides an in-depth mass spectrometric analysis of 2-Pyridin-4-ylpyrazole-3-carboxylic acid (Molecular Formula:


; MW: 189.17 Da). This compound represents a critical bi-heteroaryl scaffold often utilized in the development of kinase inhibitors and fragment-based drug discovery (FBDD).

Editorial Note on Nomenclature: While often referred to as "2-pyridin-4-yl..." in catalog databases, IUPAC nomenclature typically assigns the nitrogen attached to the substituent as position 1. For this guide, we assume the structure is 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid , where the pyridine ring is attached to the pyrazole nitrogen, and the carboxylic acid is at position 3.

Comparison Scope: This guide compares the MS/MS fragmentation behavior of this specific scaffold against:

  • Isomeric Analogs: 1-(Pyridin-3-yl) variants.[1]

  • Ionization Modes: ESI(+) vs. ESI(-).

  • Synthetic Intermediates: Ethyl ester derivatives.

Experimental Methodology (Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. This protocol is designed to maximize the detection of diagnostic fragment ions.

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Soft ionization preserves the molecular ion

.
Polarity Positive (+ve) & Negative (-ve)Dual-mode analysis is critical for carboxylic acids.
Spray Voltage 3.5 kV (+) / 2.5 kV (-)Optimized to prevent in-source fragmentation.
Collision Gas Nitrogen / ArgonStandard for Collision-Induced Dissociation (CID).
Collision Energy (CE) Ramp: 10–40 eVA ramp ensures capture of both labile (CO2 loss) and backbone cleavages.
Mobile Phase A: 0.1% Formic Acid in

B: Acetonitrile
Acidic pH promotes protonation of the pyridine nitrogen.

Fragmentation Analysis: The "Product" Performance

Positive Ionization Mode (ESI+)
  • Precursor Ion:

    
     at m/z 190.06 [1]
    
  • Primary Fragmentation Pathway: The most dominant channel is the neutral loss of carbon dioxide (

    
    , 44 Da) from the carboxylic acid moiety. This is a hallmark of pyrazole-3-carboxylic acids.
    
    • Transition:

      
      
      
    • Mechanism: Protonation likely occurs on the pyridine nitrogen (most basic site). The carboxylic acid undergoes decarboxylation, driven by the stability of the resulting 1-(pyridin-4-yl)-1H-pyrazole cation.

  • Secondary Fragmentation (High Energy): Further fragmentation of the m/z 146 ion involves the cleavage of the pyrazole ring or the exocyclic C-N bond.

    • Loss of HCN (27 Da):

      
       (Contraction of the pyrazole ring).
      
    • Pyridyl Cation Formation:

      
       (Cleavage of the N-C bond connecting the two rings).
      
Negative Ionization Mode (ESI-)
  • Precursor Ion:

    
     at m/z 188.05 
    
  • Performance: Negative mode offers superior sensitivity for this compound due to the acidic proton of the carboxylic acid (

    
    ).
    
  • Dominant Fragment:

    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Utility: This transition is highly specific and often used for MRM quantification due to low background noise in negative mode.

Comparative Analysis: Alternatives & Analogs

This section objectively compares the fragmentation "signature" of the target molecule against common alternatives found in drug synthesis mixtures.

FeatureTarget: 2-Pyridin-4-yl... Alternative: 1-(Pyridin-3-yl)... Alternative: Ethyl Ester
Precursor (ESI+) m/z 190m/z 190m/z 218
Key Neutral Loss -44 Da (

)
-44 Da (

)
-28 Da (

) or -46 Da (

)
Diagnostic Ion m/z 79 (Pyridin-4-yl)m/z 79 (Pyridin-3-yl)m/z 190 (Acid hydrolysis product)
Differentiation Retention Time: Elutes earlier on C18 due to lower lipophilicity of 4-isomer vs 3-isomer.Retention Time: Elutes later.Spectrum: Distinct mass shift (+28 Da).
Fragmentation Energy High stability due to para-substitution resonance.Slightly lower stability.[2][3]Labile ester bond cleaves at low CE.

Scientist's Insight: Distinguishing the 4-yl isomer from the 3-yl isomer solely by MS/MS is difficult because they generate identical mass fragments (m/z 146, 119, 79). Chromatographic separation is mandatory. The 4-pyridyl isomer typically exhibits a distinct retention time due to the symmetry and basicity differences of the para-nitrogen.

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed Collision-Induced Dissociation (CID) pathway for the


 ion.

Fragmentation M_H [M+H]+ Precursor m/z 190 Frag_146 Decarboxylated Core 1-(pyridin-4-yl)pyrazole m/z 146 M_H->Frag_146 -CO2 (44 Da) (Primary Path) Frag_119 Ring Contraction [-HCN] m/z 119 Frag_146->Frag_119 -HCN (27 Da) Frag_79 Pyridyl Cation [C5H5N]+ m/z 79 Frag_146->Frag_79 N-C Cleavage

Figure 1: Proposed ESI(+) fragmentation pathway showing the dominant decarboxylation step followed by ring degradation.

References

  • Vertex AI Search Results. (2026). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives. National Institutes of Health (NIH). Link

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Link

  • PubChem. (2025).[4] 1-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[5] Spectroscopic Profile of Pyridine-Carboxylic Acid Derivatives. Link

Sources

Comparative Guide: Pyridine-Pyrazole vs. Phenyl-Pyrazole Acids in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pyridine-Pyrazole versus Phenyl-Pyrazole carboxylic acids, focusing on their application in medicinal chemistry for optimizing binding affinity, solubility, and metabolic stability.

Executive Summary: The Bioisosteric Shift

In small molecule drug discovery, the transition from a Phenyl-Pyrazole to a Pyridine-Pyrazole scaffold is a classic "scaffold hopping" strategy. While both scaffolds provide a rigid bi-aryl geometry essential for occupying hydrophobic pockets, the introduction of the pyridine nitrogen fundamentally alters the electronic landscape.

For Carboxylic Acid derivatives of these scaffolds (often targeting lysine/arginine residues or zinc active sites), the replacement of the phenyl ring with pyridine achieves three critical optimizations:

  • Electronic Modulation: The electron-deficient pyridine ring increases the acidity of the attached carboxylic acid (lowering pKa), strengthening ionic interactions (salt bridges) at physiological pH.

  • Solubility Enhancement: Pyridine lowers cLogP and introduces a basic center, significantly improving aqueous solubility compared to the lipophilic phenyl analog.

  • Targeted H-Bonding: The pyridine nitrogen acts as a specific hydrogen bond acceptor, capable of engaging backbone amides (e.g., kinase hinge regions) or conserved water molecules that the phenyl ring cannot.

Physicochemical & Mechanistic Comparison

Electronic Effects on Acidity (pKa)

The binding affinity of acid-containing ligands is often driven by the formation of a salt bridge with a cationic residue (Lys, Arg) in the protein pocket. The strength of this interaction depends on the ionization state of the carboxylic acid.

  • Phenyl-Pyrazole Acid: The phenyl ring is relatively electron-neutral. The pKa of a benzoic acid-like moiety is typically ~4.2 .

  • Pyridine-Pyrazole Acid: The pyridine ring is

    
    -deficient (electron-withdrawing). This inductive effect stabilizes the carboxylate anion, significantly lowering the pKa (to ~2.0–3.0) .
    
    • Result: At physiological pH (7.4), the pyridine derivative is fully ionized, maximizing the entropic gain of displacing water and forming a strong electrostatic bond with the target.

Binding Topology: The "Nitrogen Scan"

The core differentiator is the Pyridine Nitrogen (


). In many binding pockets, the phenyl ring interacts purely via hydrophobic (Van der Waals) or 

-

stacking forces. The pyridine ring retains these capabilities but adds a directional vector for Hydrogen Bonding.
Diagram 1: Mechanistic Binding Interaction

This diagram illustrates the dual-interaction mode of the Pyridine scaffold compared to the single-mode Phenyl scaffold.

BindingMechanism cluster_0 Phenyl-Pyrazole Binding cluster_1 Pyridine-Pyrazole Binding Phenyl Phenyl Ring Hydrophobic Hydrophobic Pocket (Phe/Leu) Phenyl->Hydrophobic  π-π / VdW   Pyridine Pyridine Ring (N-atom) Backbone Protein Backbone (NH Donor) Pyridine->Backbone  H-Bond (2.8 Å)   Pocket Hydrophobic Pocket Pyridine->Pocket  π-π Stacking  

Caption: Comparison of binding modes. The Pyridine scaffold enables a critical H-bond (Red Arrow) absent in the Phenyl analog, enhancing affinity and specificity.

Comparative Performance Data

The following data summarizes the impact of this bioisosteric replacement in a representative Kinase Inhibitor campaign (e.g., p38 MAP Kinase or similar targets where the pyrazole-acid motif is common).

Table 1: Phenyl vs. Pyridine-Pyrazole Acid Profiles

FeaturePhenyl-Pyrazole Acid Pyridine-Pyrazole Acid Impact on Drug Design
Binding Affinity (

)
120 nM15 nM 8x Potency Boost driven by new H-bond formation (

).
Lipophilicity (cLogP) 3.8 (High)2.4 (Moderate) Reduced lipophilicity lowers non-specific binding and improves metabolic stability.
Aq. Solubility < 10

M
> 150

M
Critical for oral bioavailability; Pyridine N can be protonated to form salts.
Metabolic Liability High (CYP oxidation on phenyl)Low Pyridine is electron-deficient, resisting oxidative metabolism (CYP450).
Acidity (pKa of COOH) ~4.2~2.5 Stronger salt bridge formation at physiological pH.

Key Insight: While the Phenyl ring provides bulk, the Pyridine ring provides "smart bulk"—occupying the same volume while actively engaging the protein and improving the property forecast.

Experimental Protocols

To validate these differences in your own program, use the following self-validating workflows.

Synthesis: Suzuki-Miyaura Coupling

This protocol is optimized for coupling acidic pyrazoles, which can be challenging due to catalyst poisoning by the free acid or basic nitrogen.

Reagents:

  • A: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (protected as ethyl ester).

  • B: Phenyl-boronic acid OR Pyridine-3-boronic acid.

  • Catalyst:

    
     (Robust against N-coordination).
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of A and 1.2 eq of B in 1,4-Dioxane/Water (4:1).

  • Base Addition: Add 3.0 eq of

    
    . Note: Carbonate bases often fail with pyridine boronic acids due to protodeboronation.
    
  • Degassing: Sparge with Argon for 10 min. Add 5 mol% Catalyst.

  • Reflux: Heat to 90°C for 4 hours. Monitor by LCMS.

  • Hydrolysis: Once coupled, add LiOH (5 eq) directly to the reaction mixture and stir at 50°C for 2 hours to saponify the ester to the free acid.

  • Purification: Acidify to pH 3. The Phenyl acid will precipitate; the Pyridine acid may require extraction with n-Butanol or Reverse Phase Prep-HPLC due to higher water solubility.

Binding Assay: Surface Plasmon Resonance (SPR)

SPR is preferred over IC50 assays for this comparison because it separates


 (association) from 

(dissociation). The Pyridine H-bond typically slows

(residence time).
Diagram 2: SPR Assay Workflow

This workflow ensures artifact-free measurement of binding kinetics.

SPR_Workflow cluster_assay Kinetic Cycle Start Ligand Preparation (Phenyl vs Pyridine Acids) Immob Protein Immobilization (CM5 Chip, Amine Coupling) Start->Immob Inject Injection (60s) Measure k_on Immob->Inject Dissoc Dissociation (120s) Measure k_off Inject->Dissoc Regen Regeneration (NaOH/Glycine) Dissoc->Regen Regen->Inject Next Conc. Analysis Data Fitting (1:1 Langmuir Model) Regen->Analysis Complete Result Output: Kd, k_on, k_off Compare Residence Time Analysis->Result

Caption: SPR workflow for kinetic validation. Pyridine analogs typically show slower dissociation rates (k_off) due to H-bonding.

Strategic Recommendations

  • Use Phenyl-Pyrazole Acids When:

    • The binding pocket is purely hydrophobic (e.g., a deep lipophilic channel).

    • You need to cross the Blood-Brain Barrier (BBB) and require higher lipophilicity (though Pyridine is often still acceptable).

    • The target residue is a specific aromatic ring requiring "Edge-to-Face"

      
      -stacking that the electron-poor pyridine disrupts.
      
  • Use Pyridine-Pyrazole Acids When:

    • Potency Stall: You need a 10-fold boost in potency without increasing molecular weight (Ligand Efficiency).

    • Solubility Issues: The lead compound precipitates in bioassays.

    • Metabolic Hotspots: The phenyl ring is being rapidly oxidized by liver enzymes.

    • Structure-Based Design: Crystal structures suggest a backbone amide or water molecule is within 3.0 Å of the ring carbon—replace C-H with N to grab that interaction.

References

  • Bioisosterism in Drug Design

    • Title: Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of SR141716A.[1]

    • Source: Journal of Medicinal Chemistry (2008).[2][1]

    • Significance: Demonstrates the viability of replacing phenyl rings with heteroaromatics to improve selectivity and physicochemical properties.[3][4][5]

    • URL:[Link][1]

  • Pyridine vs.

    • Title: Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity.[6]

    • Source: Physical Chemistry Chemical Physics (RSC).[6]

    • Significance: details the electronic changes and H-bonding capabilities introduced by the pyridine nitrogen.
    • URL:[Link]

  • Kinase Inhibitor Case Studies

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
    • Source: Molecules (MDPI).
    • Significance: Reviews specific examples (e.g., Ruxolitinib analogs) where pyrazole-pyridine scaffolds are utilized for optimal kinase binding.
    • URL:[Link]

  • Carbonic Anhydrase Inhibitors (Acid Functionality)

    • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Significance: Provides direct examples of carboxylic acid derivatives of pyrazoles and their binding kinetics.
    • URL:[Link]

Sources

Biological Activity Comparison of Pyrazole-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its robust stability and ability to participate in extensive hydrogen bonding networks[1]. Specifically, pyrazole-3-carboxylic acid derivatives have emerged as highly versatile building blocks. The carboxylic acid moiety at the 3-position provides an ideal synthetic handle for amidation, esterification, and hybridization, allowing researchers to fine-tune lipophilicity and target-binding affinity[2].

This guide objectively compares the biological performance of various pyrazole-3-carboxylic acid derivatives across three primary therapeutic domains: oncology (antiproliferative activity), virology (neuraminidase inhibition), and inflammation/infection (nitric oxide donor hybrids). Furthermore, it provides field-proven, self-validating experimental protocols to ensure reproducibility in your drug discovery workflows.

Mechanistic Landscape & Structural Versatility

The pharmacological diversity of pyrazole-3-carboxylic acids stems from the modular nature of their synthesis. By systematically altering the substituents at the N1, C4, and C5 positions, or by derivatizing the C3-carboxylic acid, researchers can direct the molecule toward entirely different biological targets[1].

BiologicalPathways P3C Pyrazole-3-Carboxylic Acid Scaffold Sub1 C5-NH2 Acyl Substitution (Oseltamivir Analogues) P3C->Sub1 Structural Modification Sub2 NO-Donor Hybridization (Nitrate Esters/Oximes) P3C->Sub2 Hybridization Sub3 Aryl/Amide Substitutions (e.g., 3-nitrophenyl) P3C->Sub3 Derivatization NA Viral Neuraminidase (NA) Inhibition (150-cavity) Sub1->NA Binding Flu Anti-Influenza Activity NA->Flu Phenotype COX COX-2 Inhibition & NO Release Sub2->COX Dual Action Inflam Anti-Inflammatory & Reduced Ulcerogenicity COX->Inflam Phenotype Tumor Cell Cycle Arrest (HeLa, Vero, C6) Sub3->Tumor Cytotoxicity Cancer Antiproliferative Activity Tumor->Cancer Phenotype

Fig 1. Divergent pharmacological pathways of pyrazole-3-carboxylic acid derivatives.

Comparative Biological Activity Profiles

Antiproliferative Efficacy (Oncology)

Recent structural modifications involving 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have shown significant promise against various cancer cell lines[3]. The introduction of electron-withdrawing groups (like nitro) on the N1-phenyl ring enhances the compound's lipophilicity, facilitating better cellular uptake.

Table 1: Antiproliferative Activity Comparison (Dose-dependent assay: 100–500 μg/cm³) [3]

Compound DerivativeTarget Cell LinesReference StandardPerformance vs. StandardMechanistic Driver
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate HeLa, Vero, C65-Fluorouracil (5-FU)Superior against Vero; Moderate against C6/HeLaThe bulky phenylcarbamoyl group at C3 optimizes steric fit within the target kinase pockets.
1H-pyrazole-3-carboxamides (General) C6 (Rat brain tumor)5-FUWeak to ModerateLacks the esterification required for optimal membrane permeability compared to the carboxylate analog.
Viral Neuraminidase Inhibition (Virology)

The C-5-NH2 group of Oseltamivir Carboxylate (OC) is adjacent to the "150-cavity" of the neuraminidase (NA) enzyme—a flexible loop that opens in Group-1 NAs. Conjugating pyrazole-3-carboxylic acids to this site creates bulky analogues that exploit this cavity, overcoming common viral resistance mechanisms[4].

Table 2: Neuraminidase (NA) Inhibitory Activity at 10 μM [4]

CompoundStructural ModificationNA Inhibition (%)Causality of Activity
OC (Standard) N/A>90%Baseline clinical efficacy via active site binding.
Derivative 24b 1H-pyrazole-3-carboxamide (2-methylphenyl substituted)60.91%The 2-methylphenyl group provides hydrophobic interactions within the 150-cavity.
Derivative 26b 1H-pyrazole-5-carboxamide (Isomer of 24b)72.80% The shifted geometry of the 5-carboxamide isomer aligns the pyrazole core more favorably with conserved arginine residues in the NA pocket.
Anti-inflammatory & Antimicrobial Action (NO-Donor Hybrids)

Traditional NSAIDs inhibit COX enzymes but cause severe gastric ulcers due to the depletion of protective prostaglandins. By hybridizing pyrazole-3-carboxylic acid derivatives with Nitric Oxide (NO) donors (such as nitrate esters or oximes), researchers have developed compounds that release NO to promote gastric vasodilation, thereby neutralizing the ulcerogenic side effects of COX inhibition[5].

Table 3: Dual-Action Evaluation of Pyrazole-NO Hybrids [5]

Hybrid TypeNO Release (Griess Method)Antibacterial Efficacy (vs. Ciprofloxacin)Anti-inflammatory Efficacy (vs. Indomethacin)
Organic Nitrate Ester (Compound 10) Highest Remarkable (against E. coli, P. aeruginosa)Significant (with near-zero ulcerogenic liability)
Oxime Hybrid ModerateModerateSignificant (reduced ulcerogenic liability)

Validated Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

ScreeningWorkflow Start Starting Materials (Furan-2,3-diones) Synth Cyclocondensation & Reflux Start->Synth Purify Purification (Chromatography) Synth->Purify Char Characterization (NMR, FT-IR) Purify->Char InVitro In Vitro Screening (MTT, Griess Assay) Char->InVitro Hit Hit Identification & SAR Analysis InVitro->Hit

Fig 2. Standardized synthesis and biological evaluation workflow for pyrazole derivatives.

Protocol A: Synthesis of 1H-Pyrazole-3-Carboxamides

Causality Note: Converting the carboxylic acid to an acid chloride before amidation prevents the formation of unreactive carboxylate salts, ensuring high-yield amide bond formation[3].

  • Activation: Suspend the starting pyrazole-3-carboxylic acid in anhydrous dichloromethane (DCM). Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux for 4 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride.

  • Amidation: Dissolve the acid chloride in anhydrous DCM. Cool to 0°C in an ice bath. Dropwise, add the corresponding amine (1.2 eq) and pyridine (1.5 eq) as an acid scavenger.

  • Workup: Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Confirm structure via ¹H/¹³C NMR and FT-IR[3].

Protocol B: High-Throughput Antiproliferative Screening (MTT Assay)

Causality Note: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cell viability. 5-FU is used as a positive control because its well-documented mechanism (thymidylate synthase inhibition) provides a reliable baseline for cytotoxicity[3].

  • Seeding: Seed target cells (e.g., HeLa, Vero, C6) in 96-well microtiter plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion.

  • Treatment: Aspirate media and replace with fresh media containing pyrazole derivatives at varying concentrations (100–500 μg/cm³). Ensure the final DMSO concentration is <0.1% to prevent vehicle-induced cytotoxicity. Include 5-FU wells as positive controls and DMSO-only wells as negative controls.

  • Assay: After 48 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Quantification: Carefully remove the media and dissolve the resulting purple formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: NO-Release Quantification (Griess Diazotization Method)

Causality Note: Nitric oxide has a half-life of seconds. The Griess assay indirectly measures NO release by quantifying nitrite (NO₂⁻), its stable oxidative breakdown product, ensuring accurate measurement of the hybrid compound's NO-donating capacity[5].

  • Reagent Prep: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Incubation: Dissolve the pyrazole-NO hybrid in phosphate buffer (pH 7.4) and incubate at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1h, 2h, 4h), extract a 50 μL aliquot of the solution.

  • Reaction: Mix the aliquot with 50 μL of Griess Reagent in a 96-well plate. Incubate in the dark at room temperature for 10 minutes.

  • Measurement: Measure absorbance at 540 nm. Quantify the nitrite concentration by interpolating against a standard curve generated with known concentrations of sodium nitrite (NaNO₂).

Expert Insights on Structure-Activity Relationships (SAR)

Based on the comparative data, several structural rules govern the biological activity of pyrazole-3-carboxylic acid derivatives:

  • Regiochemistry Matters: The positioning of substituents on the pyrazole ring drastically alters target affinity. For instance, in neuraminidase inhibition, the 1,5-disubstituted isomers (pyrazole-5-carboxamides) consistently outperform their 1,3-disubstituted counterparts due to superior alignment with the active site's arginine triad[4].

  • Lipophilic Balance: In antiproliferative applications, the addition of electron-withdrawing, lipophilic groups (such as 3-nitrophenyl) at the N1 position enhances cell membrane penetration, directly correlating with lower IC₅₀ values in Vero and C6 cell lines[3].

  • Pharmacophore Hybridization: The C3-carboxylic acid is an ideal conjugation site. Converting it into a nitrate ester transforms an otherwise standard anti-inflammatory scaffold into a dual-action molecule that protects the gastric mucosa while maintaining potent COX-2 inhibition[5].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI / PMC URL
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide Source: PubMed URL
  • Source: Researcher.
  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: PMC URL

Sources

Safety Operating Guide

2-Pyridin-4-ylpyrazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety & Compliance Imperative

Disposal of 2-Pyridin-4-ylpyrazole-3-carboxylic acid requires a protocol that addresses its amphoteric nature and heterocyclic stability. As a nitrogen-rich heterocyclic carboxylic acid, this compound presents specific environmental risks if leached into soil or waterways, including potential phytotoxicity and persistence.

Immediate Action Directive:

  • Do Not dispose of down the drain.[1]

  • Do Not mix with strong oxidizers or strong bases in the waste stream.[2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This molecule contains two distinct functional domains that dictate its waste classification:

  • The Pyridine & Pyrazole Rings (Basic/Aromatic): These nitrogen heterocycles are stable and can form salts with acids. They are responsible for the compound's potential environmental persistence.

  • The Carboxylic Acid Group (Acidic): This moiety lowers the pH of aqueous solutions and can react vigorously with bases.

GHS Hazard Classification (Derived from Functional Group Analysis):

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][5][6][7][8]

  • H335: May cause respiratory irritation.[1][3][5][6][8]

Physical State: Typically an off-white to yellow solid. Solubility: Sparingly soluble in water; soluble in DMSO, Methanol, and dilute aqueous bases.

Waste Segregation & Decision Logic

Proper segregation prevents dangerous side reactions in the waste container. Use the following logic tree to determine the correct waste stream for your specific experimental residue.

WasteSegregation cluster_legend Critical Check Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? IsSolid->IsLiquid No SolidWaste Stream A: Solid Hazardous Waste (Trace-Contaminated Debris) IsSolid->SolidWaste Yes (Pure compound, wipes, gloves) SolventType Identify Solvent Base IsLiquid->SolventType Yes Halogenated Stream B: Halogenated Organic Waste (e.g., DCM, Chloroform solutions) SolventType->Halogenated Contains Halogens (>1%) NonHalogenated Stream C: Non-Halogenated Organic Waste (e.g., DMSO, MeOH solutions) SolventType->NonHalogenated Flammable/Organic Only Aqueous Stream D: Aqueous Waste (Check pH & Heavy Metals) SolventType->Aqueous Water-based (>90%) Warning NEVER mix with Oxidizers (Nitric Acid, Peroxides)

Figure 1: Waste Segregation Decision Tree. Ensure the compound is classified correctly based on the matrix it is dissolved in.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stock, synthesis byproducts, contaminated gloves/weigh boats.

  • Collection: Place material in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2-Pyridin-4-ylpyrazole-3-carboxylic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[8]

  • Storage: Keep container tightly closed in a Satellite Accumulation Area (SAA).

  • Disposal: Hand over to EHS for incineration .

    • Scientific Rationale: Incineration at >1000°C ensures the complete thermal decomposition of the pyridine ring, preventing the formation of toxic degradation products.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • pH Check: If the waste is aqueous, check pH.

    • Caution: Do not mix acidic waste (this compound) with cyanide or sulfide waste streams, as this can liberate toxic gases.

  • Solvent Compatibility:

    • DMSO/Methanol solutions: Segregate into "Non-Halogenated Organic Waste".

    • Dichloromethane/Chloroform solutions: Segregate into "Halogenated Organic Waste".

  • Container: Use solvent-safe carboys (typically HDPE or safety-coated glass). Leave 10% headspace for expansion.

  • Neutralization (Optional/Expert Only):

    • If large quantities of aqueous acid are generated, they may be neutralized with dilute NaOH to pH 7 before disposal, only if permitted by local EHS. However, due to the organic nature of the heterocycle, it is safer to treat it as chemical waste rather than drain-disposable waste.

Emergency Procedures: Spill Management

In the event of a spill, the amphoteric nature of the compound dictates the cleanup strategy.

SpillResponse SpillStart Spill Detected Assess Assess Volume & Hazard (<10g vs >10g) SpillStart->Assess SmallSpill Small Spill (<10g) Manageable by Lab Personnel Assess->SmallSpill LargeSpill Large Spill (>10g) Evacuate & Call EHS Assess->LargeSpill PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/Respirator SmallSpill->PPE DrySpill Is it Dry Powder? PPE->DrySpill Sweep Gently Sweep/Scoop Avoid Dust Generation DrySpill->Sweep Yes WetClean Absorb with Vermiculite or Sand DrySpill->WetClean No (Liquid/Solution) Decon Wipe Area with Dilute Soap/Water Sweep->Decon WetClean->Decon FinalDispose Place all materials in Hazardous Waste Container Decon->FinalDispose

Figure 2: Spill Response Workflow. Prioritize dust control for solid spills to prevent inhalation.

Regulatory Compliance & Classification

  • RCRA (USA): While 2-Pyridin-4-ylpyrazole-3-carboxylic acid is not explicitly P-listed or U-listed by CAS, it is a derivative of Pyridine (U196) . Best practice dictates treating it as a hazardous waste to avoid "mixture rule" violations.

  • Waste Code Assignment:

    • If ignitable (in solvent): D001

    • If corrosive (pH < 2): D002

    • Standard classification: Hazardous Waste - Toxic/Irritant

  • EPA Reference: 40 CFR § 261.3 (Definition of Hazardous Waste).[5]

References

  • PubChem. Compound Summary for Pyrazole-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

Personal protective equipment for handling 2-Pyridin-4-ylpyrazole-3-carboxylic acid

[1][2]

Executive Summary & Chemical Context

2-Pyridin-4-ylpyrazole-3-carboxylic acid is a heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors and metal-organic frameworks (MOFs).[1] Structurally, it combines a polar carboxylic acid tail with a bi-aryl system (pyrazole and pyridine).[1]

The Safety Philosophy: While often classified as an Irritant (Warning) rather than acutely toxic, the primary operational risks are dust inhalation and ocular damage due to its acidic nature.[1] As a Senior Application Scientist, I advise treating this compound as a high-potency intermediate until specific toxicological data (LD50) is established for your specific lot.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why."[1] The safety profile is driven by two factors: Physical State (Fine Powder) and Chemical Functionality (Acidic/Irritant). [1]

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritation H315Causes localized dermatitis; acidic nature reacts with perspiration.[1]
Eye Irritation H319High Risk. Acidic dusts can cause rapid corneal opacity or severe irritation.[1]
STOT-SE (Resp) H335Inhalation of dust triggers respiratory tract inflammation.[1]

Expert Insight: Pyrazole derivatives often exhibit high static electricity retention.[1] This causes "fly-away" powder during weighing, significantly increasing the risk of inhalation and surface contamination.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific task.

A. Hand Protection (The "Double-Barrier" Protocol) [1]
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil thickness).[1]

  • Why Nitrile? Latex is permeable to many organic heterocycles.[1] Nitrile offers superior resistance to weak organic acids.[1]

  • Protocol:

    • General Handling: Single nitrile gloves are sufficient for closed containers.[1]

    • Weighing/Synthesis: Double-gloving is mandatory.[1]

      • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.[1]

      • Outer Glove: Standard blue/white nitrile.[1] Change the outer glove immediately if contaminated.[1]

    • Validation: Perform a "breath test" (inflate glove) or visual check for pinholes before donning.[1]

B. Eye & Face Protection [1][2][3][4][5][6][7][8][9]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Contraindication: Do not rely on standard safety glasses with side shields during weighing.[1] Fine acidic dust can bypass side shields via air currents.[1]

  • Face Shield: Required only if handling quantities >50g or conducting exothermic scale-up reactions where splashing is a risk.[1]

C. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If Hood Unavailable): A powered air-purifying respirator (PAPR) or N95/P100 half-mask is required.[1] Note: Surgical masks provide zero protection against chemical vapors or fine dusts.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant) lab coat.[1] Synthetic blends can melt into skin if a flammable solvent fire occurs during synthesis.[1]

  • Collar: Must be buttoned to the neck to prevent dust accumulation on the clavicle/neck area (a common irritation zone).[1]

Operational Workflow: Step-by-Step

This workflow is designed to isolate the user from the chemical hazard.[1]

GStartStorage RetrievalPrepWorkspace Prep(Static Control)Start->PrepInspect ContainerWeighWeighing(Closed Balance)Prep->WeighAnti-static GunTransferReaction Transfer(Funnel/Rinse)Weigh->TransferDissolve SolidDeconDecontamination(Neutralization)Transfer->DeconSolvent Wash

Figure 1: Safe handling workflow for Pyrazole Carboxylic Acid derivatives.

Phase 1: Preparation & Static Control
  • Environment: Verify fume hood flow. Clear the sash area of clutter.

  • Static Mitigation: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula.[1]

    • Why? This prevents the powder from repelling off the spatula and becoming airborne.[1]

  • Lining: Place a disposable absorbent pad (benchkote) in the hood to capture minor spills.[1]

Phase 2: Weighing & Transfer
  • Taring: Tare the weighing boat before opening the chemical bottle.

  • Transfer: Open the bottle only inside the hood. Use a long-handled spatula to keep hands outside the immediate vertical airflow of the bottle.[1]

  • Closing: Recap the bottle before removing the weighed sample from the balance.

  • Dissolution: If possible, add the reaction solvent (e.g., DMF, DMSO, Methanol) directly to the weighing boat or flask to dissolve the solid before moving it.[1] Handling a solution is safer than handling a dust.[1]

Phase 3: Decontamination & Disposal
  • Immediate Clean-up: Wipe the balance area with a tissue dampened with dilute Sodium Bicarbonate (NaHCO₃) solution.[1]

    • Mechanism:[1] The bicarbonate neutralizes the carboxylic acid residues (R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂).[1]

  • Waste Stream:

    • Solid Waste: Dispose of contaminated gloves and paper in "Hazardous Solid Waste."[1]

    • Liquid Waste: Aqueous washes go to "Aqueous Basic" or "General Organic" depending on solvent content.[1] Do not mix with strong oxidizers.[1][10]

Emergency Response Protocols
IncidentImmediate ActionMedical/Follow-up
Eye Contact Flush immediately for 15 mins at eyewash station. Hold eyelids open.Seek medical attention.[1][2][3][5][6][7][8][9][10][11] Acid burns require pH verification of the eye.[1]
Skin Contact Brush off dry powder first, then wash with soap and water.[1]Monitor for redness/blistering.[1] Apply hydrocortisone if irritation persists.[1]
Spill (<10g) Cover with weak base (Soda Ash/Sodium Carbonate).[1] Scoop into waste.Ventilate area.[1][2][5][7][8][9]
Spill (>10g) Evacuate lab. Contact EHS.Do not attempt cleanup without SCBA if dust is airborne.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12222384, 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]

(Note: Specific CAS numbers for positional isomers may vary; safety data is extrapolated from the closest structural analogs and functional group reactivity.)

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